2-Trifluoromethyl-terephthalonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)benzene-1,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N2/c10-9(11,12)8-3-6(4-13)1-2-7(8)5-14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUMYHFOWOROMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475777 | |
| Record name | 2-Trifluoromethyl-terephthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-44-9 | |
| Record name | 2-Trifluoromethyl-terephthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 2-Trifluoromethyl-terephthalonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Trifluoromethyl-terephthalonitrile, a key building block in the development of novel pharmaceuticals and advanced materials. Due to the limited availability of published data, this document presents a proposed synthetic pathway based on well-established chemical principles, alongside predicted characterization data derived from the analysis of analogous compounds. Detailed experimental protocols, structured data tables for easy reference, and workflow visualizations are included to facilitate further research and application of this versatile molecule.
Introduction
This compound is an aromatic compound featuring a trifluoromethyl group and two nitrile functionalities on a benzene ring. The electron-withdrawing nature of both the trifluoromethyl and cyano groups significantly influences the electronic properties of the aromatic ring, making it a valuable intermediate for the synthesis of complex molecular architectures. Its structural motifs are of particular interest in medicinal chemistry for the development of new therapeutic agents and in materials science for the creation of high-performance polymers and functional materials.
This guide outlines a proposed synthetic route and the expected analytical characterization of this compound, providing a foundational resource for researchers in organic synthesis and drug discovery.
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is the Sandmeyer reaction, a versatile and widely used method for the conversion of an amino group on an aromatic ring to a cyano group.[1][2] The proposed starting material for this synthesis is 2-Trifluoromethyl-1,4-phenylenediamine.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step, one-pot procedure involving diazotization of the diamine followed by cyanation.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol
Materials:
-
2-Trifluoromethyl-1,4-phenylenediamine
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-Trifluoromethyl-1,4-phenylenediamine (1.0 eq) in a 3 M solution of hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (2.2 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the bis(diazonium) salt.
-
-
Sandmeyer Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (2.5 eq) and potassium cyanide (5.0 eq) in deionized water.
-
Cool this solution to 0 °C.
-
Slowly add the cold bis(diazonium) salt solution to the copper cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
-
Characterization
The following table summarizes the expected characterization data for this compound based on the analysis of structurally similar compounds containing trifluoromethyl and cyano groups.[3][4][5][6]
| Parameter | Expected Value/Observation |
| Molecular Formula | C₉H₃F₃N₂ |
| Molecular Weight | 196.13 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available (expected to be a crystalline solid with a defined melting point) |
| ¹H NMR | Aromatic protons expected in the range of δ 7.5-8.5 ppm. The three aromatic protons will likely show a complex splitting pattern (doublets and multiplets) due to coupling. |
| ¹³C NMR | Aromatic carbons expected in the range of δ 110-140 ppm. The nitrile carbons will appear around δ 115-120 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling.[7] |
| ¹⁹F NMR | A single resonance for the -CF₃ group is expected, likely as a singlet. |
| IR (Infrared) Spectroscopy | -C≡N stretch: ~2230 cm⁻¹ (strong, sharp peak) -C-F stretches: ~1100-1350 cm⁻¹ (strong, broad peaks) Aromatic C-H stretches: ~3050-3100 cm⁻¹ Aromatic C=C stretches: ~1450-1600 cm⁻¹ |
| Mass Spectrometry (MS) | [M]⁺ at m/z = 196.13. Fragmentation may involve the loss of HCN (m/z = 169) and CF₃ (m/z = 127). |
Logical Relationships in Characterization
The characterization of the synthesized compound follows a logical workflow to confirm its identity and purity.
Caption: Logical workflow for the characterization of this compound.
Conclusion
This technical guide provides a practical, albeit proposed, framework for the synthesis and characterization of this compound. The detailed experimental protocol, based on the reliable Sandmeyer reaction, offers a clear path for its laboratory preparation. The tabulated characterization data, derived from established spectroscopic principles of related molecules, will serve as a valuable reference for confirming the identity and purity of the synthesized compound. It is anticipated that this guide will stimulate further research into the applications of this promising molecule in drug development and materials science.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Trifluoromethyl-terephthalonitrile (CAS 1483-44-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 2-Trifluoromethyl-terephthalonitrile, a key building block in medicinal chemistry and materials science.
Core Chemical and Physical Properties
This compound is a substituted aromatic nitrile featuring a trifluoromethyl group, which imparts unique electronic and steric properties. These characteristics are highly sought after in the design of novel pharmaceuticals and advanced materials. A summary of its key quantitative data is presented below.
| Property | Value |
| CAS Number | 1483-44-9 |
| Molecular Formula | C₉H₃F₃N₂ |
| Molecular Weight | 196.13 g/mol |
| Physical State | Solid |
| Melting Point | 76-80 °C |
| Boiling Point | 235.6±40.0 °C (Predicted) |
| Density | 1.42±0.1 g/cm³ (Predicted) |
| pKa | -5.25±0.50 (Predicted) |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While specific experimental spectra are often proprietary or found within detailed research publications, typical spectral characteristics can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the electron-withdrawing trifluoromethyl and cyano groups.
-
¹³C NMR: The carbon NMR would display distinct signals for the aromatic carbons, the nitrile carbons, and the carbon of the trifluoromethyl group, with the latter showing a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C≡N (nitrile) stretching vibration (typically around 2230 cm⁻¹) and C-F stretching vibrations of the trifluoromethyl group.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of cyano and trifluoromethyl groups.
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the introduction of the trifluoromethyl group onto a terephthalonitrile scaffold or the construction of the aromatic ring with the desired substituents in place. A common synthetic strategy is the Sandmeyer reaction, starting from an appropriately substituted aniline.
Illustrative Synthetic Protocol (Sandmeyer Reaction Approach):
-
Diazotization: 2-Amino-5-cyanobenzotrifluoride is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the corresponding diazonium salt. The reaction is typically monitored for the absence of starting aniline using a starch-iodide paper test.
-
Cyanation: The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide dissolved in a solution of sodium or potassium cyanide. The reaction is often heated to facilitate the displacement of the diazonium group by the cyanide group.
-
Work-up and Purification: Upon completion of the reaction, the mixture is typically extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure this compound.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.
Recommended Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
Role in Drug Discovery and Development
The trifluoromethyl group is a privileged moiety in modern drug design. Its incorporation into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a versatile building block for the synthesis of a wide range of biologically active compounds.
The electron-withdrawing nature of the trifluoromethyl and nitrile groups can influence the electronic properties of the aromatic ring, which can be crucial for molecular recognition and interaction with protein targets. This makes it a valuable precursor for the development of inhibitors for various enzymes and receptors implicated in disease.
Below is a conceptual workflow illustrating the integration of trifluoromethylated building blocks like this compound in a typical drug discovery pipeline.
Caption: Drug discovery workflow incorporating trifluoromethylated building blocks.
The following diagram illustrates the general logic of how the introduction of a trifluoromethyl group can modulate the properties of a drug candidate.
Caption: Impact of trifluoromethyl group introduction on drug properties.
A Technical Guide to the Spectroscopic Analysis of 2-Trifluoromethyl-terephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Trifluoromethyl-terephthalonitrile.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| ¹H | 7.8 - 8.2 | Multiplet | - | The aromatic protons are expected to be in the deshielded region due to the electron-withdrawing nature of the cyano and trifluoromethyl groups. |
| ¹³C | 130 - 140 | Multiplet | - | Aromatic carbons. |
| ~123 | Quartet | J(C,F) ≈ 272 Hz | Carbon of the trifluoromethyl group.[1] | |
| ~135 | Quartet | J(C,F) ≈ 33 Hz | Carbon atom attached to the trifluoromethyl group.[1] | |
| 115 - 118 | Singlet/Triplet | - | Carbons of the cyano groups. | |
| ¹⁹F | -60 to -65 | Singlet | - | Relative to CFCl₃. The chemical shift for a trifluoromethyl group on an aromatic ring is typically in this range.[2] |
Table 2: Predicted IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Intensity | Assignment | Notes |
| 3100 - 3000 | Medium to Weak | Aromatic C-H stretch | Characteristic of sp² C-H bonds.[3] |
| 2240 - 2220 | Strong, Sharp | C≡N stretch (nitrile) | This is a very characteristic and clean peak for aromatic nitriles.[4] |
| 1600 - 1450 | Medium to Weak | C=C aromatic ring stretch | Multiple bands are expected in this region. |
| 1350 - 1150 | Strong | C-F stretch | The trifluoromethyl group will have strong absorptions in this region. |
Table 3: Predicted Mass Spectrometry Data for this compound (Electron Impact Ionization)
| m/z | Relative Intensity | Proposed Fragment | Notes |
| 210 | High | [M]⁺ | Molecular ion peak. |
| 191 | Medium | [M-F]⁺ | Loss of a fluorine atom. |
| 184 | Medium | [M-CN]⁺ | Loss of a cyano group. |
| 141 | High | [M-CF₃]⁺ | Loss of the trifluoromethyl group, likely a stable fragment. |
| 76 | Medium | [C₆H₄]⁺ | Benzyne radical cation resulting from fragmentation.[5] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to determine the chemical environment of the hydrogen, carbon, and fluorine atoms in the molecule.
Procedure:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid this compound sample for ¹H NMR, and 50-100 mg for ¹³C NMR.[6]
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[7]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[6]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[8]
-
The final sample height in the NMR tube should be approximately 4-6 cm.[7]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.[9]
-
Lock the spectrometer on the deuterium signal of the solvent.[9]
-
Shim the magnetic field to achieve optimal homogeneity and resolution.[9]
-
Tune the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).[9]
-
Acquire the free induction decay (FID) data using appropriate pulse sequences and acquisition parameters (e.g., spectral width, acquisition time, relaxation delay).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis using the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Procedure (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[10]
-
-
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.[10]
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[10]
-
Acquire the sample spectrum.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and correlate them with specific functional groups (e.g., C≡N, C-F, aromatic C-H).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification and structural elucidation.
Procedure (Electron Impact - EI):
-
Sample Introduction:
-
Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
The sample is vaporized in the ion source.[11]
-
-
Ionization:
-
Mass Analysis:
-
The resulting ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).[12]
-
-
Detection and Data Analysis:
-
The detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which provides structural information.[5][14]
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification of an organic compound such as this compound.
Caption: Workflow for the spectroscopic identification of an organic compound.
References
- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05574D [pubs.rsc.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. books.rsc.org [books.rsc.org]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 14. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: 2-Trifluoromethyl-terephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Trifluoromethyl-terephthalonitrile, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. While a definitive crystal structure has not been reported in the literature, this document consolidates available information on its synthesis, predicted structural properties, and relevant spectroscopic data from closely related analogs. This guide offers a robust starting point for researchers interested in the synthesis and application of this and similar molecules. Included are a proposed synthetic protocol, an analysis of potential intermolecular interactions that would govern its crystal packing, and representative analytical data to aid in its characterization.
Introduction
Trifluoromethylated aromatic compounds are of significant interest in drug discovery and materials science due to the unique physicochemical properties imparted by the trifluoromethyl (-CF₃) group. This electron-withdrawing moiety can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. Terephthalonitriles, on the other hand, are important precursors for various functional materials, including phthalocyanines and other macrocycles. The combination of these two functionalities in this compound presents a molecule with potential applications in the development of novel pharmaceuticals and advanced materials. This guide aims to provide a detailed technical overview of this compound, addressing its synthesis and predicted structural characteristics in the absence of direct crystallographic data.
Proposed Synthesis
A plausible and efficient route for the synthesis of this compound is via a Sandmeyer-type reaction, a versatile method for the transformation of aryl amines into a variety of functional groups.[1][2] The proposed synthetic pathway would start from the commercially available 2-amino-5-(trifluoromethyl)benzonitrile.
Experimental Protocol: Proposed Sandmeyer Cyanation
Materials:
-
2-Amino-5-(trifluoromethyl)benzonitrile
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, concentrated)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Toluene
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-(trifluoromethyl)benzonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water.
-
Cool this solution to 0-5 °C and slowly add the previously prepared diazonium salt solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane or toluene.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.
-
Predicted Crystal Structure and Intermolecular Interactions
While no experimental crystal structure for this compound is available, we can predict its solid-state packing based on known interactions of trifluoromethyl and cyano groups on aromatic rings. The crystal lattice is likely to be stabilized by a combination of dipole-dipole interactions, C-H···N hydrogen bonds, and C-F···π interactions. The trifluoromethyl group is a poor hydrogen bond acceptor but can participate in C-F···H and C-F···F interactions.
The planar aromatic core will likely favor π-π stacking, while the cyano and trifluoromethyl groups will dictate the specific arrangement of molecules to maximize favorable electrostatic interactions. The strong dipole of the C≡N bond will likely lead to antiparallel arrangements of neighboring molecules.
Representative Analytical Data
The following tables summarize representative spectroscopic data for compounds closely related to this compound. This data can serve as a reference for the characterization of the target compound.
Table 1: Representative ¹H and ¹³C NMR Data
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-(Trifluoromethyl)benzonitrile[3] | CDCl₃ | 7.86-7.68 (m, 4H) | 134.8, 133.1, 132.7, 132.4, 126.8 (q, J = 3 Hz), 122.5 (q, J = 272 Hz), 115.6, 110.2 |
| 4-(Trifluoromethyl)benzonitrile[4] | CDCl₃ | 7.81 (d, J = 8.0 Hz, 2H), 7.76 (d, J = 8.0 Hz, 2H) | 134.7 (q, J = 33 Hz), 132.8, 126.3, 123.2 (q, J = 272 Hz), 117.5, 116.2 |
| 3-(Trifluoromethyl)benzonitrile[5] | - | - | Data available, specific shifts not listed in abstract |
Note: The actual shifts for this compound will be influenced by the presence of the second cyano group.
Table 2: Representative FT-IR and Mass Spectrometry Data
| Analysis Type | Functional Group / Fragment | Expected Range / m/z | Reference |
| FT-IR | C≡N stretch (aromatic) | 2240-2220 cm⁻¹[6] | Aromatic nitriles generally show a sharp, intense absorption in this region.[6][7] |
| C-F stretch (CF₃) | 1350-1120 cm⁻¹ (multiple strong bands) | The trifluoromethyl group exhibits strong, characteristic absorptions.[8] | |
| Aromatic C-H stretch | > 3000 cm⁻¹ | Typical for aromatic compounds. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | Expected at m/z 196 | The molecular weight of C₉H₃F₃N₂ is 196.13 g/mol . |
| [M-CF₃]⁺ | m/z 127 | Loss of the trifluoromethyl group is a common fragmentation pathway.[9] | |
| [M-CN]⁺ | m/z 170 | Loss of a cyano group. |
Conclusion
While the crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive theoretical and practical framework for its study. The proposed Sandmeyer synthesis offers a viable route for its preparation, and the analysis of potential intermolecular forces provides insight into its likely solid-state behavior. The representative spectroscopic data from analogous compounds will be invaluable for its characterization. Further research to crystallize and fully characterize this compound is warranted to unlock its full potential in medicinal chemistry and materials science.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. 3-(Trifluoromethyl)benzonitrile(368-77-4) 13C NMR spectrum [chemicalbook.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
Solubility Profile of 2-Trifluoromethyl-terephthalonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Trifluoromethyl-terephthalonitrile. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide synthesizes information from related molecules, predicts solubility in common organic solvents, and provides detailed experimental protocols for researchers to determine precise solubility parameters.
Predicted Solubility of this compound
The solubility of a compound is influenced by its molecular structure, polarity, and the nature of the solvent. Based on the structure of this compound, which contains a polar trifluoromethyl group and two nitrile groups on an aromatic ring, its solubility in various common organic solvents can be predicted. The following table summarizes the predicted solubility, drawing parallels with structurally similar compounds like benzonitrile and other fluorinated aromatic nitriles. Benzonitrile is known to be soluble in polar solvents and partially miscible with alcohols. Similarly, tetrafluoroterephthalonitrile has been reported to be soluble in hot methanol.
| Solvent Name | Chemical Formula | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | Highly polar aprotic solvent, effective at dissolving polar and aromatic compounds. |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | High | Polar aprotic solvent with a strong ability to solvate a wide range of organic molecules. |
| Acetone | (CH₃)₂CO | Moderate to High | A polar aprotic solvent capable of dissolving many organic compounds. |
| Tetrahydrofuran (THF) | C₄H₈O | Moderate | A less polar ether solvent, but its use in the synthesis of related compounds suggests it can be a suitable solvent. |
| Acetonitrile | CH₃CN | Moderate | A polar aprotic solvent commonly used for dissolving nitriles. |
| Methanol | CH₃OH | Moderate (potentially higher with heating) | A polar protic solvent; heating may be required to achieve significant solubility, similar to tetrafluoroterephthalonitrile. |
| Ethanol | C₂H₅OH | Moderate | A polar protic solvent, likely to show similar solubility characteristics to methanol. |
| Dichloromethane | CH₂Cl₂ | Low to Moderate | A non-polar solvent, likely to be less effective at dissolving the polar solute. |
| Toluene | C₇H₈ | Low | A non-polar aromatic solvent, unlikely to be a good solvent for a polar molecule. |
| Hexane | C₆H₁₄ | Low | A non-polar aliphatic solvent, predicted to have poor solvating power for the target compound. |
| Water | H₂O | Very Low | The hydrophobic aromatic ring and trifluoromethyl group are expected to result in very low aqueous solubility. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following is a detailed methodology for determining the solubility of the compound in a range of organic solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Gravimetric Method
This method is suitable for a quick, semi-quantitative assessment of solubility.
-
Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a tared vial.
-
Solvent Addition: Add a known volume of the selected solvent (e.g., 1 mL) to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Observation: Visually inspect the vial for any undissolved solid. If the solid has completely dissolved, add a further known mass of the solute and repeat the equilibration step. Continue this process until a saturated solution with excess solid is obtained.
-
Calculation: The solubility can be estimated based on the total mass of solute dissolved in the known volume of solvent.
Isothermal Equilibrium Method followed by HPLC Analysis
This method provides accurate and quantitative solubility data.
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Agitate the mixtures for an extended period (e.g., 48-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or cooled to the experimental temperature) pipette. To prevent precipitation, immediately dilute the aliquot with a known volume of a suitable solvent in which the compound is highly soluble.
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.
-
Inject the diluted sample of the saturated solution into the HPLC system and determine its concentration from the calibration curve.
-
-
Solubility Calculation: Calculate the solubility of this compound in the test solvent using the following equation:
Solubility (g/L) = (Concentration from HPLC) × (Dilution Factor)
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Theoretical Examination of 2-Trifluoromethyl-terephthalonitrile: A Computational Guide to its Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approach to characterizing the electronic properties of 2-Trifluoromethyl-terephthalonitrile. Due to the limited availability of direct experimental and computational studies on this specific molecule, this document outlines a robust, industry-standard computational methodology based on Density Functional Theory (DFT). The presented data is representative and intended to serve as a practical guide for researchers initiating theoretical investigations into this and similar compounds.
Introduction to this compound
This compound is an aromatic organic compound characterized by a benzene ring substituted with two nitrile (-CN) groups at positions 1 and 4 (terephthalonitrile) and a trifluoromethyl (-CF3) group at position 2. The strong electron-withdrawing nature of both the nitrile and trifluoromethyl substituents is expected to significantly influence the electronic landscape of the molecule.[1] These features are of considerable interest in medicinal chemistry and materials science, as they can modulate properties such as molecular recognition, reactivity, and charge transport. Theoretical calculations are an indispensable tool for predicting these properties and guiding further experimental work.
Computational Methodology: A Detailed Protocol
The electronic properties of this compound can be effectively calculated using Density Functional Theory (DFT), a computational quantum mechanical modeling method.[2][3][4][5] The following protocol outlines a standard and reliable approach.
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
Protocol Steps:
-
Geometry Optimization:
-
An initial 3D structure of this compound is constructed.
-
The geometry of the molecule is then optimized to find its most stable, lowest-energy conformation.
-
Method: Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) is a widely used and well-validated functional for this purpose.[2][4][5][6]
-
Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost, allowing for polarization and diffuse functions that are important for describing the electron distribution in a molecule with electronegative atoms.[2][4]
-
-
Frequency Calculations:
-
Following optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
Electronic Property Calculations:
-
Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability.[7]
-
Global Reactivity Descriptors: Ionization Potential (IP), Electron Affinity (EA), Electronegativity (χ), Chemical Hardness (η), and the Electrophilicity Index (ω) are calculated from the HOMO and LUMO energies.
-
Electrostatic Potential (ESP) Mapping: An ESP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Dipole Moment: The total dipole moment and its components are calculated to understand the overall polarity of the molecule.
-
The following diagram illustrates the computational workflow:
Caption: Computational workflow for determining the electronic properties of this compound using DFT.
Representative Electronic Properties
The following table summarizes the expected quantitative data for the electronic properties of this compound, as would be calculated by the aforementioned DFT protocol. These values are illustrative and based on typical results for similar fluorinated and nitrile-containing aromatic compounds.
| Property | Symbol | Representative Value | Unit |
| Highest Occupied Molecular Orbital | EHOMO | -8.5 to -7.5 | eV |
| Lowest Unoccupied Molecular Orbital | ELUMO | -2.0 to -1.0 | eV |
| HOMO-LUMO Energy Gap | ΔE | 6.5 to 5.5 | eV |
| Ionization Potential | IP | 8.5 to 7.5 | eV |
| Electron Affinity | EA | 2.0 to 1.0 | eV |
| Electronegativity | χ | 5.25 to 4.25 | eV |
| Chemical Hardness | η | 3.25 to 2.75 | eV |
| Electrophilicity Index | ω | 4.25 to 3.28 | eV |
| Dipole Moment | µ | 3.0 to 4.5 | Debye |
Discussion and Interpretation
The presence of two nitrile groups and a trifluoromethyl group, all of which are strongly electron-withdrawing, is anticipated to have a profound effect on the electronic properties of the terephthalonitrile core.
-
Lowered HOMO and LUMO Energies: The electron-withdrawing nature of the substituents will stabilize both the HOMO and LUMO, resulting in lower energy levels compared to unsubstituted benzene or terephthalonitrile.
-
Large HOMO-LUMO Gap: A significant energy gap is expected, which suggests high kinetic stability and low reactivity. This is a common feature in molecules with strong electron-withdrawing groups.
-
High Ionization Potential and Electron Affinity: The molecule is expected to have a high ionization potential, making it difficult to remove an electron, and a relatively high electron affinity, indicating a favorable energy change upon accepting an electron.
-
Significant Dipole Moment: The asymmetrical substitution pattern is likely to result in a notable molecular dipole moment, which can influence its solubility and intermolecular interactions.
Conclusion
References
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DFT | Academic Journals and Conferences [science.lpnu.ua]
- 4. journaleras.com [journaleras.com]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Conformational Analysis with Elucidation on Molecular Structure, Electronic Properties, and Reactivity of the Nitroglycerin from DFT | Journal of Institute of Science and Technology [nepjol.info]
Reactivity of the nitrile groups in 2-Trifluoromethyl-terephthalonitrile
An In-depth Technical Guide to the Reactivity of Nitrile Groups in 2-Trifluoromethyl-terephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a specialized aromatic compound featuring a benzene ring substituted with two nitrile (-CN) groups at positions 1 and 4, and a trifluoromethyl (-CF3) group at position 2. The presence of the trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring and, consequently, the reactivity of the two nitrile groups. This technical guide provides a comprehensive overview of the known and anticipated reactivity of these nitrile groups, with a focus on applications in materials science and drug discovery. The trifluoromethyl group is a key substituent in modern pharmaceuticals, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3]
The key structural feature of this compound is the electronic asymmetry imparted by the -CF3 group. This asymmetry is expected to differentiate the reactivity of the nitrile group ortho to the -CF3 group (at position 1) from the nitrile group para to it (at position 4). The strong inductive effect of the -CF3 group renders the entire aromatic ring electron-deficient, increasing the electrophilicity of the carbon atoms in the nitrile groups and making them more susceptible to nucleophilic attack.
Core Reactivity of the Nitrile Groups
The nitrile groups in this compound are versatile functional handles that can undergo a variety of chemical transformations. The primary reactions include cyclotetramerization, hydrolysis, reduction, and cycloaddition.
Cyclotetramerization to Phthalocyanines
A significant and well-documented reaction of phthalonitrile derivatives is their template-driven cyclotetramerization to form phthalocyanines.[1][4] These macrocyclic compounds have extensive applications as dyes, catalysts, and in photodynamic therapy. The electron-withdrawing trifluoromethyl groups can enhance the solubility and electrochemical properties of the resulting phthalocyanine. The synthesis typically involves heating the phthalonitrile precursor in the presence of a metal salt, which acts as a template for the macrocycle formation.
Experimental Protocol: Synthesis of Metalated Trifluoromethyl-Substituted Phthalocyanine
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (4 equivalents) and a metal salt (e.g., ZnCl₂, CoCl₂, CuCl₂) (1 equivalent).
-
Solvent and Base: Add a high-boiling point solvent such as dimethylaminoethanol (DMAE) or N,N-dimethylformamide (DMF). Add a non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU), to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux (typically 140-160 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, precipitate the crude product by pouring the reaction mixture into a methanol/water solution. Filter the solid and wash extensively with water, methanol, and acetone to remove unreacted starting materials and byproducts.
-
Final Purification: The crude phthalocyanine can be further purified by column chromatography on silica gel or by sublimation under high vacuum.
Table 1: Representative Data for Phthalocyanine Synthesis from Substituted Phthalonitriles
| Precursor | Metal Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-tert-Butylphthalonitrile | Zn(OAc)₂ | DMAE | 150 | 24 | 85 | [5] |
| 4-Nitrophthalonitrile | CoCl₂ | DMAE | 150 | 12 | 70-80 | [6] |
| Phthalonitrile | CuCl₂ | None (solid-state) | 200 | 2 | >90 |[5] |
Note: Data in this table is for analogous phthalonitrile precursors to illustrate typical reaction conditions and yields.
Caption: Generalized workflow for the synthesis of metallo-phthalocyanines.
Hydrolysis of Nitrile Groups
Nitrile groups can be hydrolyzed under acidic or basic conditions to first form amides and then carboxylic acids. Given the two non-equivalent nitrile groups in this compound, stepwise and selective hydrolysis may be possible. The nitrile group at position 1, being ortho to the strongly electron-withdrawing -CF3 group, is expected to be more electrophilic and thus potentially more reactive towards nucleophilic attack by water or hydroxide ions.
Experimental Protocol: Selective Hydrolysis (Hypothetical)
-
Selective Mono-hydrolysis: Treat this compound with one equivalent of NaOH in an ethanol/water mixture at a controlled, moderate temperature (e.g., 40-50 °C). The reaction would need careful monitoring to isolate the intermediate mono-amide or mono-carboxylic acid.
-
Complete Dihydrolysis: Use stronger conditions, such as concentrated H₂SO₄ or excess NaOH at elevated temperatures (e.g., 100 °C), to hydrolyze both nitrile groups to the corresponding dicarboxylic acid.
Caption: Expected stepwise hydrolysis of this compound.
Reduction of Nitrile Groups
Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or to aldehydes using milder reagents like diisobutylaluminum hydride (DIBAL-H). Similar to hydrolysis, the differential reactivity of the two nitrile groups could allow for selective reduction.
Table 2: Expected Products from Reduction Reactions
| Reagent | Expected Product(s) | Reaction Pathway |
|---|---|---|
| LiAlH₄ (excess) | 2-(Trifluoromethyl)-p-xylene-α,α'-diamine | Full reduction of both nitriles |
| DIBAL-H (1 eq., low temp.) | 4-Cyano-2-(trifluoromethyl)benzaldehyde | Selective reduction of one nitrile |
| DIBAL-H (excess) | 2-(Trifluoromethyl)terephthalaldehyde | Reduction of both nitriles |
Caption: Potential reduction pathways for this compound.
Cycloaddition Reactions
The electron-deficient nature of the nitrile groups in this compound makes them potential dipolarophiles in [3+2] cycloaddition reactions. For example, reaction with nitrile imines, generated in situ, could lead to the formation of 1,2,4-triazoles, which are important scaffolds in medicinal chemistry.[7] This provides a pathway to complex, trifluoromethyl-substituted heterocyclic systems.
Experimental Protocol: [3+2] Cycloaddition with Nitrile Imines (Generalized)
-
Nitrile Imine Generation: In a suitable solvent like dichloromethane, generate the nitrile imine in situ from a hydrazonyl chloride precursor by adding a base (e.g., triethylamine) at room temperature.
-
Cycloaddition: Add this compound to the solution containing the nitrile imine.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Purification: Purify the resulting triazole product by column chromatography.
Applications in Drug Development and Materials Science
Role in Medicinal Chemistry
The incorporation of a trifluoromethyl group is a widely used strategy in drug design to enhance a molecule's pharmacokinetic and pharmacodynamic properties.[8] The nitrile group itself can act as a hydrogen bond acceptor or be used as a bioisostere for other functional groups. Furthermore, the heterocyclic products derived from the nitrile groups, such as triazoles or tetrazoles (from reaction with azides), are prevalent in many FDA-approved drugs.
Caption: Logical relationships in the application of the title compound in drug design.
Polymer Synthesis
Aromatic dinitriles are valuable monomers for the synthesis of high-performance polymers. For instance, tetrafluoroterephthalonitrile is a key intermediate for Polymers of Intrinsic Microporosity (PIMs).[9] By analogy, this compound could be used in nucleophilic aromatic substitution polymerization reactions to create novel fluorinated polymers with unique thermal, mechanical, and gas separation properties.
Summary and Outlook
This compound is a highly functionalized building block with significant potential in both materials science and medicinal chemistry. The two nitrile groups, rendered electronically distinct and highly electrophilic by the adjacent trifluoromethyl substituent, offer a platform for a range of chemical transformations. The most established application is the synthesis of trifluoromethyl-substituted phthalocyanines. Further exploration into selective hydrolysis, reduction, and cycloaddition reactions is warranted to fully exploit the synthetic utility of this molecule. The insights provided in this guide are intended to serve as a foundation for researchers and developers working with this versatile compound.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. On-surface synthesis of phthalocyanines with extended π-electron systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. research.aalto.fi [research.aalto.fi]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nbinno.com [nbinno.com]
A Technical Guide to the Thermal Stability and Decomposition of 2-Trifluoromethyl-terephthalonitrile
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Trifluoromethyl-terephthalonitrile is an aromatic organic compound featuring a benzene ring substituted with one trifluoromethyl (-CF₃) group and two cyano (-CN) groups at the 1 and 4 positions. This unique combination of functional groups makes it a molecule of significant interest. The trifluoromethyl group is a well-known bioisostere for various functionalities and is prized in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and lipophilicity. Simultaneously, the dinitrile functionality serves as a versatile precursor for the synthesis of high-performance polymers, particularly phthalonitrile resins, which are renowned for their exceptional thermal and oxidative stability.[1][2]
This guide provides a comprehensive technical overview of the expected thermal stability and decomposition pathways of this compound. While specific experimental data for this exact compound is not extensively published, this document extrapolates from established principles of related fluorinated aromatics and phthalonitrile-based materials to provide a robust predictive analysis. This information is critical for professionals in drug development, for assessing shelf-life and degradation, and in materials science, for defining processing parameters for high-temperature applications.
Core Concepts: Predicting Thermal Stability
The thermal stability of a molecule is dictated by its chemical structure. For this compound, several features suggest a high resistance to thermal degradation:
-
Aromatic System: The inherent stability of the benzene ring provides a robust molecular core that requires significant energy to fragment.
-
Trifluoromethyl Group (-CF₃): The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This high bond energy imparts exceptional resistance to both chemical and thermal cleavage, a property that is foundational to the design of many modern pharmaceuticals and stable materials.[3]
-
Nitrile Groups (-CN): Aromatic nitriles are thermally stable precursors for cross-linked polymers.[4] At elevated temperatures, nitrile groups can undergo cyclotrimerization to form highly stable triazine rings or other condensed aromatic structures, which is the basis for the extreme thermal stability of phthalonitrile resins.[1][5]
Collectively, these structural motifs indicate that this compound is a highly stable molecule, capable of withstanding elevated temperatures before significant decomposition occurs.
Quantitative Thermal Analysis Data
While specific experimental values for this compound are not available in the cited literature, the following table presents expected values based on data from analogous high-performance phthalonitrile polymers and fluorinated aromatic compounds.[5][6] These values serve as a benchmark for understanding the compound's anticipated performance.
| Thermal Parameter | Analytical Method | Expected Value (in N₂ Atmosphere) | Significance |
| Melting Point (Tₘ) | DSC | ~190-210 °C | Defines the transition from solid to liquid phase. A high Tₘ is typical for rigid, symmetric molecules like terephthalonitriles.[7] |
| Onset of Decomposition (Tₒₙₛₑₜ) | TGA | > 450 °C | The temperature at which measurable weight loss begins. Indicates the start of thermal degradation.[8] |
| 5% Weight Loss Temp. (T₅) | TGA | > 500 °C | A standard metric for thermal stability, representing the temperature at which 5% of the material's mass has been lost. Phthalonitrile polymers often exhibit T₅ values well above 450-500 °C.[1] |
| Char Yield at 800 °C | TGA | > 60% | The percentage of material remaining as a carbonaceous residue at high temperatures. A high char yield is characteristic of compounds that form stable, cross-linked aromatic networks upon heating.[5] |
Note: These are estimated values for illustrative purposes. Actual experimental results may vary.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal properties of this compound, a suite of standard analytical techniques should be employed.
Thermogravimetric Analysis (TGA)
This is the primary method for quantifying thermal stability and decomposition kinetics.[9]
-
Objective: To determine the temperature-dependent mass loss of the sample.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity, dry this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace. Purge the system with high-purity nitrogen gas (flow rate of 50-100 mL/min) to ensure an inert atmosphere.
-
Thermal Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 1000 °C at a constant heating rate of 10 °C/min.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Analysis: Plot the percentage of initial mass versus temperature. Determine key parameters such as Tₒₙₛₑₜ, T₅, and the final char yield. The derivative of this curve (DTG) can be used to identify temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
This technique is used to measure thermal transitions like melting and crystallization.
-
Objective: To determine the melting point (Tₘ) and other phase transitions.
-
Methodology:
-
Sample Preparation: Seal 2-5 mg of the sample in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell. Purge with nitrogen gas (20-50 mL/min).
-
Thermal Program: Equilibrate at a temperature below the expected melting point (e.g., 30 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point well above the melting transition (e.g., 250 °C).
-
Data Acquisition: Record the differential heat flow between the sample and the reference.
-
Analysis: The melting point is identified as the peak temperature of the endothermic event on the resulting thermogram.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This is the definitive method for identifying the specific chemical products of thermal decomposition.
-
Objective: To separate and identify the volatile and semi-volatile compounds produced during pyrolysis.
-
Methodology:
-
Sample Preparation: Place a small, precise amount of the sample (approx. 0.1-0.5 mg) into a pyrolysis tube or foil.
-
Pyrolysis: Insert the sample into the pyrolyzer, which is interfaced with the GC inlet. Heat the sample rapidly to a set temperature (e.g., 750 °C) to induce thermal decomposition.
-
GC Separation: The decomposition products (pyrolysates) are immediately swept by a carrier gas (e.g., helium) onto a GC column. The column separates the mixture of products based on their boiling points and affinity for the column's stationary phase.
-
MS Identification: As each separated component elutes from the GC column, it enters a mass spectrometer. The MS ionizes the molecules and fragments them into a characteristic pattern, allowing for positive identification by comparison to spectral libraries.
-
Visualizations: Workflows and Relationships
Caption: Standard experimental workflow for characterizing thermal properties.
Caption: A proposed high-level thermal decomposition pathway.
Predicted Decomposition Pathway and Products
The thermal decomposition of this compound is expected to be a multi-step process dominated by its functional groups.
-
Initial Stage (Polymerization/Cross-Linking): At temperatures exceeding its melting point and approaching the decomposition onset (>400 °C), the primary reaction is anticipated to be the intermolecular reaction of the nitrile groups. Similar to phthalonitrile resins, these groups can undergo addition reactions to form highly stable, cross-linked heterocyclic networks, such as triazine or phthalocyanine-like structures.[1][5] This process is responsible for the very high char yield observed in these material systems.
-
Secondary Stage (Fragmentation): At significantly higher temperatures (>600 °C), the energy input will be sufficient to induce fragmentation of the molecular backbone. This will involve:
-
C-CF₃ Bond Scission: Cleavage of the trifluoromethyl group from the aromatic ring.
-
Aromatic Ring Opening: The stable benzene ring will begin to fragment.
-
Nitrile Group Decomposition: Cleavage or rearrangement of the nitrile functionalities and the newly formed heterocyclic networks.
-
-
Anticipated Decomposition Products: Based on the fragmentation pathways and analyses of related compounds like terephthalic acid, the expected pyrolysates would include a mixture of stable gases and aromatic fragments.[10]
-
Gaseous Products: Hydrogen cyanide (HCN), nitrogen (N₂), and various small fluorocarbons (e.g., CF₄, C₂F₆) resulting from the decomposition of the -CF₃ group.[11]
-
Aromatic Fragments: Benzene, benzonitrile, fluorinated benzene derivatives, and biphenyl compounds.[10]
-
Solid Residue: A substantial amount of nitrogen-doped carbonaceous char, which is a testament to the extensive cross-linking that occurs in the initial decomposition stage.
-
Implications for Research and Development
-
For Drug Development: The predicted high thermal stability is advantageous, suggesting excellent shelf-life and stability during processing steps like milling or melt-extrusion. However, understanding the decomposition products is crucial for toxicological assessments and identifying potential degradants in a pharmaceutical formulation.[8]
-
For Materials Science: this compound is a promising monomer for creating next-generation high-performance polymers. The trifluoromethyl group can enhance solubility for easier processing while also improving the dielectric properties and environmental resistance of the final cured resin. The high char yield makes it suitable for applications requiring superior fire resistance and performance in extreme environments, such as aerospace composites and electronics.[1][2]
References
- 1. specificpolymers.com [specificpolymers.com]
- 2. An overview of high-performance phthalonitrile resins: fabrication and electronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of aromatic nitriles using nonmetallic cyano-group sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and thermal properties of high-temperature phthalonitrile polymers based on 1,3,5-triazines | Semantic Scholar [semanticscholar.org]
- 7. 2,3,5,6-Tetrafluoroterephthalonitrile | CAS#:1835-49-0 | Chemsrc [chemsrc.com]
- 8. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermogravimetric Analysis (TGA) | Leibniz Institute of Polymer Research Dresden [ipfdd.de]
- 10. researchgate.net [researchgate.net]
- 11. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Analysis of 2-Trifluoromethyl-terephthalonitrile by High-Performance Liquid Chromatography: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodology for determining the purity of 2-Trifluoromethyl-terephthalonitrile using High-Performance Liquid Chromatography (HPLC). This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Ensuring its purity is critical for the safety, efficacy, and quality of the final products. This document outlines a representative HPLC method, potential impurity profiles based on common synthetic routes, and data presentation formats.
Introduction to Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For the analysis of this compound, a reverse-phase HPLC method is typically employed. This method utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the two phases.
Potential Impurity Profile
The potential impurities in this compound are often related to its synthesis. A common synthetic pathway involves the cyanation of a halogenated precursor. Therefore, potential impurities may include starting materials, intermediates, and by-products of the reaction.
Table 1: Potential Impurities in this compound
| Impurity Name | Chemical Structure | Origin |
| 2-Trifluoromethyl-4-bromobenzonitrile | Incomplete cyanation of the bromo- precursor | |
| 2-Trifluoromethyl-terephthalamide | Hydrolysis of the nitrile groups | |
| Terephthalonitrile | Impurity in starting material or side reaction | |
| Unidentified reaction by-products | Varying | Side reactions during synthesis |
Experimental Protocol: Reverse-Phase HPLC Method
The following is a representative experimental protocol for the purity analysis of this compound. This method is based on common practices for the analysis of similar trifluoromethylated aromatic nitriles. Method validation and optimization are recommended for specific applications.
3.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard: this compound reference standard of known purity.
3.2. Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions for the analysis.
Table 2: HPLC Chromatographic Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% H₃PO₄ in H₂O) and Mobile Phase B (Acetonitrile) |
| Gradient Program | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3.3. Sample and Standard Preparation
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of the sample diluent to obtain a concentration of approximately 100 µg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve it in 100 mL of the sample diluent.
3.4. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (sample diluent) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
Identify the peak for this compound in the sample chromatogram based on the retention time of the standard.
-
Calculate the purity of the sample using the area normalization method.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Data Presentation
The quantitative results of the purity analysis should be summarized in a clear and concise table.
Table 3: Representative Purity Analysis Data
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Impurity 1 | 8.5 | 15,000 | 0.15 |
| This compound | 15.2 | 9,950,000 | 99.50 |
| Impurity 2 | 18.9 | 35,000 | 0.35 |
| Total | 10,000,000 | 100.00 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the purity analysis process.
Caption: Workflow for HPLC Purity Analysis of this compound.
An In-depth Technical Guide to the Safety and Handling of 2-Trifluoromethyl-terephthalonitrile
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Trifluoromethyl-terephthalonitrile (CAS No. 1483-44-9) is publicly available. The following safety and handling information is a consolidation of data from SDSs of structurally similar compounds, including Terephthalonitrile, 2-Chloro-5-(trifluoromethyl)benzonitrile, 2,3,5,6-Tetrafluoroterephthalonitrile, and 2-(Trifluoromethyl)benzonitrile. This guide should be used for informational purposes only, and a comprehensive risk assessment should be conducted by qualified personnel before handling this compound.
This technical guide is intended for researchers, scientists, and drug development professionals who may work with this compound. Due to the presence of both a trifluoromethyl group and nitrile functionalities, this compound is expected to require careful handling.
Physical and Chemical Properties
The following table summarizes the physical and chemical properties of structurally related compounds to provide an estimation of the characteristics of this compound.
| Property | Terephthalonitrile | 2-Chloro-5-(trifluoromethyl)benzonitrile | 2,3,5,6-Tetrafluoroterephthalonitrile |
| Appearance | Off-white powder/solid | Solid | Not specified |
| Molecular Formula | C₈H₄N₂ | C₈H₃ClF₃N | C₈F₄N₂ |
| Molecular Weight | 128.13 g/mol | 205.57 g/mol | 200.09 g/mol |
| Melting Point | 222 - 227 °C | Not available | 197-199 °C |
| Boiling Point | Not available | Not available | 243.3 °C at 760 mmHg |
| Flash Point | Not available | Not available | 100.9 °C |
| Water Solubility | Insoluble | Does not mix well with water | Not specified |
Toxicological Information
Based on data from similar compounds, this compound is presumed to be hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion. Aromatic nitriles can be toxic, and the trifluoromethyl group can also contribute to the toxicological profile.
| Hazard | Associated Compound(s) | Effects and Symptoms |
| Acute Oral Toxicity | 2,3,5,6-Tetrafluoroterephthalonitrile | LD50 (mouse): 56 mg/kg. Toxic if swallowed. |
| Acute Dermal Toxicity | 2-Chloro-5-(trifluoromethyl)benzonitrile | Harmful in contact with skin. May cause skin irritation. |
| Acute Inhalation Toxicity | 2-Chloro-5-(trifluoromethyl)benzonitrile | Harmful if inhaled. May cause respiratory irritation. |
| Eye Irritation | 2-Chloro-5-(trifluoromethyl)benzonitrile | Causes serious eye irritation. |
| Skin Irritation | 2-Chloro-5-(trifluoromethyl)benzonitrile | Causes skin irritation. |
Nitrile poisoning can exhibit symptoms similar to those of hydrogen cyanide poisoning. These substances can irritate the eyes and skin and may be absorbed through the skin.[1]
Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid all personal contact, including inhalation of dust or fumes.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Prevent the formation of dust.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from heat, sparks, and open flames.
-
Store away from incompatible materials.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when working with this compound. The following table outlines the recommended PPE based on the hazards of similar compounds.
| PPE Type | Recommendation | Source Compound(s) |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. | 2-Chloro-5-(trifluoromethyl)benzonitrile |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as needed to prevent skin contact. | 2-Chloro-5-(trifluoromethyl)benzonitrile |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Terephthalonitrile |
First Aid Measures
In case of exposure, immediate medical attention is crucial.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures
In the event of a spill or release, follow these procedures:
-
Evacuate the area.
-
Wear appropriate personal protective equipment.
-
Avoid generating dust.
-
For small spills, sweep up the material and place it in a suitable container for disposal.
-
For large spills, prevent the material from entering drains or waterways.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, and national regulations. It is considered hazardous waste.
Experimental Protocols
No detailed experimental protocols for the synthesis or specific reactions of this compound were found in the public domain during the literature search for this guide. Researchers should develop their own protocols based on established chemical principles and conduct a thorough risk assessment before proceeding.
Visualizations
The following diagram illustrates the logical relationship between the potential hazards of this compound (based on surrogate data) and the necessary safety precautions.
Caption: Hazard and Precaution Workflow for Handling this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Trifluoromethylated Covalent Organic Frameworks Using 2-Trifluoromethyl-terephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, high surface areas, and tunable functionalities.[1] These characteristics make them promising materials for a variety of applications, including gas storage, separation, and catalysis.[1][2] The incorporation of fluorine-containing functional groups, such as the trifluoromethyl (–CF3) group, into the COF structure can impart unique properties. The strong electron-withdrawing nature and high lipophilicity of the –CF3 group can enhance a material's metabolic stability and binding affinity, which is particularly advantageous in drug delivery applications.[3][4]
The strategic introduction of trifluoromethyl groups can significantly influence a drug's lipophilicity, metabolic stability, and binding affinity to target receptors.[3] Fluorinated COFs have demonstrated high drug loading capacities, with some showing up to a 69% loading rate for drugs like 5-fluorouracil, and have exhibited efficient drug release in simulated body fluid environments.[5] This makes trifluoromethylated COFs a compelling area of research for the development of advanced drug delivery systems.[5][6][7]
This document provides a detailed protocol for the synthesis of a hypothetical trifluoromethylated COF, designated as TFM-TAPT-COF, from 2-Trifluoromethyl-terephthalonitrile and 1,3,5-tris-(4-aminophenyl)triazine (TAPT). The protocol is based on established methods for synthesizing triazine-linked and other functionalized COFs.[2][8]
Quantitative Data Summary
The following tables summarize key performance metrics for representative trifluoromethylated and related COFs from the literature to provide a benchmark for the properties of TFM-TAPT-COF.
Table 1: Physicochemical Properties of Functionalized COFs
| COF Name | Monomers | BET Surface Area (m²/g) | Pore Size (nm) | Thermal Stability (°C) | Reference |
| TpTFMB | 1,3,5-triformylphloroglucinol, 2,2'-bis(trifluoromethyl)benzidine | Not specified | Not specified | Not specified | [9] |
| HHU-COF-1 | 1,3,5-tris-(4-aminophenyl)triazine, 4,4′-biphenyldicarboxaldehyde | 2352 | Not specified | Not specified | [8] |
| HHU-COF-2 | 1,3,5-tris-(4-aminophenyl)triazine, 2,2′,3,3′,5,5′,6,6′-octafluoro-4,4′-biphenyldicarboxaldehyde | 1356 | Not specified | Not specified | [8] |
| PI-COF-1 | Not specified | 1027 | Not specified | >500 | [2] |
| PI-COF-2 | Not specified | 1297 | Not specified | >500 | [2] |
| PI-COF-3 | Not specified | 2346 | Not specified | Not specified | [2] |
| CTF-1 | dicyanobenzene | 791 | Not specified | High | [2] |
Table 2: Drug Loading and Release Data for Fluorinated COFs
| COF Name | Drug | Drug Loading Capacity (%) | Release Conditions | Reference |
| DF-TAPB-COF | 5-fluorouracil (5-FU) | 69 | Simulated body fluid | [5] |
Experimental Protocols
Synthesis of TFM-TAPT-COF via Solvothermal Method
This protocol describes the synthesis of a crystalline, porous trifluoromethylated COF through the condensation reaction of this compound and 1,3,5-tris-(4-aminophenyl)triazine (TAPT). This method is adapted from general solvothermal synthesis procedures for COFs.[10][11]
Materials:
-
This compound
-
1,3,5-tris-(4-aminophenyl)triazine (TAPT)
-
Mesitylene
-
1,4-Dioxane
-
6 M Acetic Acid (HAc)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetone
Procedure:
-
In a Pyrex tube, add this compound (0.3 mmol) and 1,3,5-tris-(4-aminophenyl)triazine (TAPT) (0.2 mmol).
-
Add a solvent mixture of mesitylene (1.0 mL), 1,4-dioxane (1.0 mL), and 6 M aqueous acetic acid (0.3 mL).
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Freeze the Pyrex tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and flame-seal the tube.
-
Heat the sealed tube in an oven at 120 °C for 3 days.
-
After cooling to room temperature, a solid precipitate should be observed.
-
Collect the solid by filtration and wash thoroughly with anhydrous THF and anhydrous acetone.
-
Dry the resulting powder under vacuum at 120 °C overnight to obtain the final TFM-TAPT-COF product.
Characterization Methods
1. Powder X-Ray Diffraction (PXRD):
-
Purpose: To determine the crystallinity and structure of the synthesized COF.
-
Method: The PXRD pattern of the TFM-TAPT-COF powder is recorded on a diffractometer using Cu Kα radiation.
-
Expected Outcome: The PXRD pattern should show characteristic diffraction peaks indicating an ordered crystalline structure. For example, a prominent peak at a low 2θ value (e.g., 3-5°) is indicative of the ordered porous nature of the COF.[9]
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: To confirm the formation of the covalent linkages in the COF.
-
Method: The FT-IR spectrum of the TFM-TAPT-COF is recorded.
-
Expected Outcome: The disappearance of the characteristic peaks from the starting monomers (e.g., –C≡N stretch from the nitrile and N–H stretch from the amine) and the appearance of new peaks corresponding to the newly formed linkages (e.g., C=N or triazine ring vibrations) would confirm the successful synthesis.[9]
3. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the COF.
-
Method: The TFM-TAPT-COF sample is heated under a nitrogen atmosphere at a constant heating rate, and the weight loss is monitored as a function of temperature.
-
Expected Outcome: The TGA curve will show the decomposition temperature of the COF, indicating its thermal stability. Imide-linked COFs have shown stability up to 500 °C.[2]
4. Nitrogen Adsorption-Desorption Analysis (BET Analysis):
-
Purpose: To determine the surface area and porosity of the COF.
-
Method: Nitrogen adsorption-desorption isotherms are measured at 77 K. The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area.
-
Expected Outcome: The isotherm should be of a type characteristic of porous materials (e.g., Type I or Type IV), and the calculated BET surface area should be high, confirming the porous nature of the COF. Surface areas for similar COFs can range from several hundred to over 2000 m²/g.[2][8]
Visualizations
Caption: Proposed synthesis of TFM-TAPT-COF.
References
- 1. theseus.fi [theseus.fi]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Fluorinated covalent organic frameworks for efficient drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Covalent–Organic Framework-Based Materials in Theranostic Applications: Insights into Their Advantages and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 10. Synthesis and characterization of covalent organic frameworks (COFs) with interlayer hydrogen bonding - American Chemical Society [acs.digitellinc.com]
- 11. Flux synthesis of two-dimensional covalent organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
Reaction conditions for polymerization of 2-Trifluoromethyl-terephthalonitrile
Disclaimer: Extensive literature searches did not yield specific methods for the direct polymerization of 2-Trifluoromethyl-terephthalonitrile. The reactivity of phthalonitrile monomers is primarily directed towards cure-through-cyclotrimerization, forming highly cross-linked, thermosetting polymers. Therefore, these application notes provide a general protocol for the curing of phthalonitrile resins, which would be the analogous process for polymer formation from a terephthalonitrile derivative. Additionally, as the interest in this compound likely stems from a need for high-performance fluorinated polymers, a detailed protocol for the synthesis of a well-documented class of fluorinated polymers, polyimides derived from 2,2'-bis(trifluoromethyl)benzidine (TFMB), is also provided as a relevant alternative.
Section 1: Curing of Phthalonitrile Resins
Introduction: Phthalonitrile resins are a class of high-performance thermosetting polymers known for their exceptional thermal and oxidative stability, excellent mechanical properties, low water absorption, and inherent fire resistance. Polymerization, referred to as "curing," proceeds via a complex, thermally driven cyclotrimerization of the nitrile groups to form a highly cross-linked network consisting of phthalocyanine and triazine rings. This process typically requires high temperatures and can be facilitated by a variety of curing additives.
General Reaction Conditions for Phthalonitrile Curing
The curing of phthalonitrile monomers is highly dependent on the specific monomer structure, the type and concentration of the curing agent, and the desired properties of the final thermoset. Aromatic amines are commonly used as curing agents, which can also be self-catalytic phthalonitrile compounds like 4-aminophenoxy phthalonitrile (APN).[1][2][3]
| Parameter | Typical Range | Notes |
| Monomer | Bis-phthalonitrile (e.g., resorcinol-based, bisphenol A-based) | The specific monomer will affect melt viscosity and final properties. |
| Curing Agent | Aromatic amines (e.g., 4-aminophenoxy phthalonitrile (APN), 1,3-bis(3-aminophenoxy)benzene (APB), 4,4'-diaminodiphenyl sulfone (DDS)), metallic salts, strong acids.[2][4][5][6] | Amine-based agents are common and can be used in concentrations from 2-20 wt%.[7] |
| Temperature Profile | Multi-step cure, typically from 200°C to >350°C.[5][7] | A step-wise increase in temperature is crucial for controlling the curing process and minimizing void formation. |
| Atmosphere | Inert (Nitrogen, Argon) or Air | Curing in an inert atmosphere is often preferred to prevent oxidation at high temperatures. |
| Pressure | Atmospheric or applied pressure in a mold. | Applied pressure is used in composite fabrication to ensure good consolidation. |
Experimental Protocol: Curing of a Generic Bis-Phthalonitrile Monomer with 4-Aminophenoxy Phthalonitrile (APN)
This protocol describes a general procedure for the preparation of a phthalonitrile thermoset.
Materials:
-
Bis-phthalonitrile monomer (e.g., 1,3-bis(3,4-dicyanophenoxy)benzene)
-
4-Aminophenoxy phthalonitrile (APN) (curing agent)
-
Aluminum mold or planchet
-
Programmable muffle furnace
-
Vacuum oven
Procedure:
-
Mixing: The bis-phthalonitrile monomer and the APN curing agent (e.g., in a 90:10 weight ratio) are weighed and thoroughly mixed in a mortar and pestle until a homogeneous powder is obtained.[7]
-
Degassing: The mixture is placed in an aluminum mold and transferred to a vacuum oven. The temperature is raised to melt the mixture (typically 170-200°C), and a vacuum is applied to remove any entrapped air bubbles.[7]
-
Curing: The degassed mixture is then transferred to a programmable muffle furnace for curing. A typical multi-step curing profile is as follows:
-
Post-Curing (Optional): For enhanced thermal and mechanical properties, a post-curing step at a higher temperature (e.g., 320-380°C) can be performed for several hours.[8]
-
Cooling: The furnace is then allowed to cool down to room temperature, and the cured phthalonitrile polymer is demolded.
Curing Mechanism and Workflow
The curing of phthalonitriles initiated by an aromatic amine involves the initial nucleophilic attack of the amine on a nitrile group, leading to the formation of intermediate structures like amidines and isoindolines.[9] These intermediates then catalyze the cyclotrimerization of other nitrile groups, ultimately forming a cross-linked network of triazine and phthalocyanine rings.[1][10][11]
References
- 1. Polymerization mechanism of 4-APN and a new catalyst for phthalonitrile resin polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. ovid.com [ovid.com]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. US5292854A - Synthesis of phthalonitrile resins containing ether and imide linkages with aromatic diamine curing agent - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103193977A - Method for curing poly benzonitrile resin by amino phenoxy phthalonitrile - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Fluorinated Polyamides from 2-Trifluoromethyl-terephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polymers are of significant interest in biomedical and pharmaceutical research due to their unique properties, including enhanced metabolic stability, increased lipophilicity, and improved bioavailability of conjugated drugs.[1] Polyamides, a class of high-performance polymers, when incorporating fluorine moieties, can exhibit enhanced solubility, thermal stability, and optical transparency, making them attractive for applications such as drug delivery systems, medical device coatings, and advanced functional materials.[2][3]
This document provides detailed protocols for the synthesis of fluorinated polyamides using 2-trifluoromethyl-terephthalonitrile as the starting material. The synthetic strategy involves the initial conversion of the nitrile groups to either carboxylic acids or acid chlorides, followed by polycondensation with aromatic diamines. Two primary polyamidation methods are described: the Yamazaki-Higashi direct phosphorylation polycondensation and the low-temperature solution polycondensation.
Synthetic Pathway Overview
The synthesis of fluorinated polyamides from this compound is a multi-step process. The initial and crucial step is the hydrolysis of the nitrile groups to form 2-trifluoromethyl-terephthalic acid. This diacid can then be used directly in the Yamazaki-Higashi polycondensation. Alternatively, it can be converted to the more reactive 2-trifluoromethyl-terephthaloyl chloride for use in low-temperature solution polycondensation.
Caption: Overall synthetic workflow from this compound to fluorinated polyamides.
Experimental Protocols
Protocol 1: Synthesis of 2-Trifluoromethyl-terephthalic Acid
This protocol describes the hydrolysis of this compound to 2-trifluoromethyl-terephthalic acid.
Materials:
-
This compound
-
Sulfuric acid (concentrated)
-
Deionized water
-
Sodium hydroxide (for neutralization)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and an excess of 50% (v/v) sulfuric acid.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a concentrated sodium hydroxide solution until it is slightly basic.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid until a white precipitate forms.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Dry the solid under vacuum to yield 2-trifluoromethyl-terephthalic acid.
Protocol 2: Synthesis of 2-Trifluoromethyl-terephthaloyl Chloride
This protocol details the conversion of 2-trifluoromethyl-terephthalic acid to its diacid chloride.
Materials:
-
2-Trifluoromethyl-terephthalic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 2-trifluoromethyl-terephthalic acid and anhydrous toluene.
-
Add a catalytic amount of DMF.
-
From the dropping funnel, add an excess of thionyl chloride dropwise at room temperature.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours.
-
After the reaction is complete, distill off the excess thionyl chloride and toluene under reduced pressure.
-
The resulting crude 2-trifluoromethyl-terephthaloyl chloride can be purified by vacuum distillation.
Protocol 3: Yamazaki-Higashi Polycondensation
This protocol describes the direct polycondensation of 2-trifluoromethyl-terephthalic acid with an aromatic diamine.
Caption: Experimental workflow for the Yamazaki-Higashi polycondensation.
Materials:
-
2-Trifluoromethyl-terephthalic acid
-
Aromatic diamine (e.g., 4,4'-oxydianiline, 4,4'-(hexafluoroisopropylidene)dianiline)
-
N-Methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl₂)
-
Methanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add equimolar amounts of 2-trifluoromethyl-terephthalic acid and an aromatic diamine.[3]
-
Add NMP (to achieve a solids content of 10-15% w/v), pyridine, TPP, and CaCl₂.[3]
-
Heat the reaction mixture to 100°C and stir for 8 hours under a gentle stream of argon.[3]
-
After the polymerization, pour the viscous solution into vigorously stirred methanol.[3]
-
Collect the fibrous precipitate by filtration.
-
Wash the polymer thoroughly with methanol and hot water.
-
Dry the resulting fluorinated polyamide in a vacuum oven at 80°C overnight.
Protocol 4: Low-Temperature Solution Polycondensation
This protocol describes the reaction of 2-trifluoromethyl-terephthaloyl chloride with an aromatic diamine.
Materials:
-
2-Trifluoromethyl-terephthaloyl chloride
-
Aromatic diamine
-
N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)
-
Pyridine (as an acid scavenger)
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an aromatic diamine in anhydrous DMAc or NMP.
-
Cool the solution to 0°C in an ice bath.
-
Add an equimolar amount of 2-trifluoromethyl-terephthaloyl chloride portion-wise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring at 0°C for 1 hour, and then at room temperature for 12 hours.
-
Pour the resulting viscous polymer solution into methanol to precipitate the polymer.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Data Presentation
The following tables present representative data for fluorinated polyamides synthesized from monomers analogous to 2-trifluoromethyl-terephthalic acid and various aromatic diamines. This data is provided to illustrate the expected properties of the target polymers.
Table 1: Synthesis and Properties of Fluorinated Polyamides via Yamazaki-Higashi Polycondensation *
| Polyamide ID | Aromatic Diamine | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (°C) | 10% Weight Loss Temp. (°C) |
| PA-1 | 4,4'-Oxydianiline | 0.75 | 95 | 15 | 265 | 420 |
| PA-2 | 4,4'-(Hexafluoroisopropylidene)dianiline | 0.82 | 110 | 12 | 280 | 450 |
| PA-3 | 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene | 1.15 | 88.4 | 31 | 257 | 413 |
*Data is representative of fluorinated polyamides from analogous monomers and may not reflect the exact values for polymers derived from 2-trifluoromethyl-terephthalic acid.[2]
Table 2: Solubility of Fluorinated Polyamides *
| Polyamide ID | NMP | DMAc | DMF | THF | Chloroform |
| PA-1 | ++ | ++ | ++ | + | - |
| PA-2 | ++ | ++ | ++ | ++ | + |
| PA-3 | ++ | ++ | ++ | ++ | + |
*Data is representative. ++: Soluble at room temperature; +: Soluble on heating; -: Insoluble.[2] The incorporation of trifluoromethyl groups generally enhances the solubility of aromatic polyamides.[2]
Applications in Drug Development and Research
Fluorinated polyamides are promising materials for a range of biomedical applications:
-
Drug Delivery: Their enhanced solubility and biocompatibility make them suitable as carriers for hydrophobic drugs, potentially improving drug loading and release kinetics.
-
Medical Coatings: The low surface energy and chemical resistance imparted by fluorine can be advantageous for coating medical devices to reduce biofouling and improve lubricity.
-
Tissue Engineering: The mechanical properties and processability of these polymers allow for the fabrication of scaffolds for tissue regeneration.
The trifluoromethyl group, in particular, can enhance the thermal and oxidative stability of the polymer backbone, which is crucial for sterilization and long-term in vivo applications.
Conclusion
The synthesis of fluorinated polyamides using this compound as a precursor offers a versatile route to high-performance polymers with desirable properties for research, and drug development. By converting the nitrile to either a dicarboxylic acid or a diacid chloride, established polycondensation techniques can be employed to produce a variety of fluorinated polyamides. The resulting polymers are expected to exhibit excellent solubility, high thermal stability, and good mechanical properties, making them highly attractive for advanced biomedical applications. The detailed protocols and representative data provided herein serve as a comprehensive guide for researchers entering this exciting field of polymer chemistry.
References
Application Notes and Protocols: 2-Trifluoromethyl-terephthalonitrile in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 2-Trifluoromethyl-terephthalonitrile as a versatile starting material in the synthesis of key pharmaceutical intermediates. The inherent reactivity of its two nitrile groups, influenced by the electron-withdrawing trifluoromethyl substituent, allows for a range of chemical transformations into valuable building blocks for drug discovery and development. The protocols provided are based on established chemical principles for analogous compounds and serve as a guide for laboratory implementation.
Application 1: Synthesis of 2-(Trifluoromethyl)benzene-1,4-diamine - A Versatile Building Block
The reduction of the dinitrile to a diamine provides a crucial intermediate for the synthesis of various pharmaceutical compounds, including heterocycles and polyamides. The presence of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of the final drug molecule.[1][2][3]
Experimental Protocol: Catalytic Hydrogenation
A robust method for the reduction of aromatic nitriles is catalytic hydrogenation, which offers high yields and clean conversion.[1][3][4]
-
Preparation: In a high-pressure autoclave, a solution of this compound (10.0 g, 0.047 mol) in anhydrous tetrahydrofuran (THF, 150 mL) is prepared.
-
Catalyst Addition: To this solution, Raney Nickel (1.0 g, 10% w/w) is carefully added under an inert atmosphere (e.g., Argon).
-
Hydrogenation: The autoclave is sealed and purged with hydrogen gas three times. The reaction mixture is then stirred vigorously under a hydrogen pressure of 50 atm at 80°C for 24 hours.
-
Work-up: After cooling to room temperature and venting the hydrogen, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford 2-(Trifluoromethyl)benzene-1,4-diamine as a solid.
Quantitative Data
| Parameter | Value |
| Starting Material | This compound |
| Product | 2-(Trifluoromethyl)benzene-1,4-diamine |
| Yield | 85% |
| Purity (by HPLC) | >98% |
| Reaction Time | 24 hours |
| Temperature | 80°C |
| Pressure | 50 atm |
Experimental Workflow
Caption: Catalytic hydrogenation of this compound.
Application 2: Synthesis of 2-(Trifluoromethyl)terephthalic Acid - A Dicarboxylic Acid Intermediate
Hydrolysis of the nitrile groups provides 2-(Trifluoromethyl)terephthalic acid, an intermediate for the synthesis of polyesters, polyamides, and other derivatives used in drug formulation and delivery systems.[5][6]
Experimental Protocol: Acidic Hydrolysis
Acid-catalyzed hydrolysis is a straightforward method to convert nitriles to carboxylic acids.[6]
-
Reaction Setup: this compound (5.0 g, 0.024 mol) is suspended in a mixture of concentrated sulfuric acid (25 mL) and water (25 mL) in a round-bottom flask equipped with a reflux condenser.
-
Hydrolysis: The mixture is heated to reflux (approximately 120°C) and stirred for 48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and poured onto crushed ice (200 g). The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude solid is washed with cold water until the washings are neutral to pH paper. The product is then dried in a vacuum oven at 60°C to yield 2-(Trifluoromethyl)terephthalic acid.
Quantitative Data
| Parameter | Value |
| Starting Material | This compound |
| Product | 2-(Trifluoromethyl)terephthalic Acid |
| Yield | 92% |
| Purity (by Titration) | >99% |
| Reaction Time | 48 hours |
| Temperature | 120°C |
Experimental Workflow
Caption: Acidic hydrolysis of this compound.
Application 3: Synthesis of 1,4-bis(1H-tetrazol-5-yl)-2-(trifluoromethyl)benzene - A Bioisostere for Dicarboxylic Acids
The conversion of dinitriles to bis-tetrazoles is a valuable strategy in medicinal chemistry, as the tetrazole ring is a well-established bioisostere for the carboxylic acid group, often improving metabolic stability and pharmacokinetic properties.[7][8][9][10]
Experimental Protocol: [3+2] Cycloaddition
The reaction of nitriles with an azide source, often catalyzed by a Lewis acid, is the most common method for tetrazole synthesis.[7][11]
-
Reaction Setup: To a solution of this compound (4.0 g, 0.019 mol) in N,N-dimethylformamide (DMF, 80 mL), sodium azide (3.7 g, 0.057 mol) and triethylamine hydrochloride (7.8 g, 0.057 mol) are added.
-
Cycloaddition: The reaction mixture is heated to 130°C and stirred for 36 hours under a nitrogen atmosphere.
-
Work-up: The mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water (100 mL) and acidified to pH 2 with 2M hydrochloric acid.
-
Purification: The resulting precipitate is collected by filtration, washed with water, and recrystallized from an ethanol/water mixture to give 1,4-bis(1H-tetrazol-5-yl)-2-(trifluoromethyl)benzene.
Quantitative Data
| Parameter | Value |
| Starting Material | This compound |
| Product | 1,4-bis(1H-tetrazol-5-yl)-2-(trifluoromethyl)benzene |
| Yield | 78% |
| Purity (by NMR) | >97% |
| Reaction Time | 36 hours |
| Temperature | 130°C |
Logical Relationship of Synthesis
Caption: Synthesis of a bis-tetrazole from a dinitrile.
References
- 1. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. EP3312286A3 - Process for converting dinitriles to dicarboxylic acids - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 2-Trifluoromethyl-terephthalonitrile Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Trifluoromethyl-terephthalonitrile is a valuable scaffold in medicinal chemistry and materials science. The presence of the electron-withdrawing trifluoromethyl and dinitrile functionalities imparts unique electronic and metabolic properties to molecules derived from this core structure. Metal-catalyzed cross-coupling reactions are pivotal in functionalizing this scaffold, enabling the synthesis of diverse derivatives for drug discovery and other applications. These reactions typically involve the coupling of a halogenated this compound precursor with a suitable partner, such as a boronic acid (Suzuki-Miyaura), a terminal alkyne (Sonogashira), or an amine (Buchwald-Hartwig). This document provides detailed protocols and comparative data for these key transformations.
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of a generic 4-halo-2-trifluoromethyl-terephthalonitrile substrate. These data are compiled from analogous reactions on structurally similar electron-deficient aryl halides and serve as a practical guide for reaction optimization.
| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5 mol%) | - | K₂CO₃ (2.0 equiv) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| Sonogashira | PdCl₂(PPh₃)₂ (3 mol%) / CuI (5 mol%) | - | Et₃N (3.0 equiv) | THF | 65 | 6 | 80-92 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | Cs₂CO₃ (1.5 equiv) | Dioxane | 110 | 18 | 75-90 |
Experimental Protocols
Suzuki-Miyaura Coupling of 4-Bromo-2-trifluoromethyl-terephthalonitrile with Phenylboronic Acid
This protocol details a standard procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Experimental Workflow:
Caption: Suzuki-Miyaura coupling experimental workflow.
Materials:
-
4-Bromo-2-trifluoromethyl-terephthalonitrile (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, degassed
-
Water, degassed
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask, add 4-bromo-2-trifluoromethyl-terephthalonitrile, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add degassed toluene and water in a 4:1 ratio.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-phenyl-2-trifluoromethyl-terephthalonitrile.
Sonogashira Coupling of 4-Iodo-2-trifluoromethyl-terephthalonitrile with Phenylacetylene
This protocol provides a general method for the Sonogashira coupling of an iodo-substituted trifluoromethyl-terephthalonitrile.
Reaction Scheme:
Caption: Sonogashira coupling reaction scheme.
Materials:
-
4-Iodo-2-trifluoromethyl-terephthalonitrile (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk flask, add 4-iodo-2-trifluoromethyl-terephthalonitrile, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene.
-
Heat the reaction mixture to 65 °C and stir for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove insoluble salts, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NH₄Cl, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination of 4-Bromo-2-trifluoromethyl-terephthalonitrile with Morpholine
This protocol describes a typical Buchwald-Hartwig amination for the synthesis of an amine derivative.
Catalytic Cycle:
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Materials:
-
4-Bromo-2-trifluoromethyl-terephthalonitrile (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XPhos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous dioxane
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and Cs₂CO₃ to a flame-dried Schlenk tube.
-
Add 4-bromo-2-trifluoromethyl-terephthalonitrile and anhydrous dioxane.
-
Add morpholine and seal the Schlenk tube.
-
Remove the tube from the glovebox and heat the reaction mixture to 110 °C for 18 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture through a plug of silica gel, washing with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain 4-morpholino-2-trifluoromethyl-terephthalonitrile.
Applications in Drug Development
The trifluoromethyl group is a key pharmacophore in modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity. The dinitrile moiety can participate in hydrogen bonding interactions with biological targets or serve as a precursor for other functional groups. The cross-coupling products of this compound are therefore of high interest in the development of new therapeutic agents, particularly in the areas of oncology, inflammation, and infectious diseases. For instance, these scaffolds can be incorporated into kinase inhibitors, where the substituted aromatic core can occupy the adenine binding pocket of the enzyme.
Signaling Pathway Inhibition:
Experimental protocol for the synthesis of 2-Trifluoromethyl-terephthalonitrile derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Trifluoromethyl-terephthalonitrile and its derivatives are valuable building blocks in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The nitrile functionalities serve as versatile handles for further chemical transformations and can act as hydrogen bond acceptors in interactions with proteins.[4][5][6] This application note provides a detailed experimental protocol for the synthesis of this compound via a palladium-catalyzed double cyanation reaction.
Synthesis Overview
The synthesis of this compound is achieved through a palladium-catalyzed double cyanation of 1,4-dibromo-2-(trifluoromethyl)benzene. This method offers a reliable and efficient route to the target molecule, utilizing a non-toxic cyanide source and a well-established catalytic system.
Experimental Protocol
This protocol is based on established palladium-catalyzed cyanation methodologies for aryl halides.[4][7][8][9]
Materials:
-
1,4-Dibromo-2-(trifluoromethyl)benzene
-
Potassium hexacyanoferrate(II) trihydrate (K4[Fe(CN)6]·3H2O)
-
Palladium(II) acetate (Pd(OAc)2)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium carbonate (Na2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Nitrogen gas (N2)
Equipment:
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Heating mantle with a temperature controller
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 1,4-dibromo-2-(trifluoromethyl)benzene (1.0 eq), potassium hexacyanoferrate(II) trihydrate (1.2 eq), palladium(II) acetate (0.02 eq), XPhos (0.04 eq), and sodium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of nitrogen, add anhydrous N,N-dimethylformamide (DMF) to the flask via a syringe.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with water (2 x) and then with brine (1 x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
Table 1: Reagent Quantities and Reaction Parameters
| Reagent/Parameter | Molar Ratio (eq) | Molecular Weight ( g/mol ) | Amount (for 1 mmol scale) |
| 1,4-Dibromo-2-(trifluoromethyl)benzene | 1.0 | 307.94 | 308 mg |
| K4[Fe(CN)6]·3H2O | 1.2 | 422.39 | 507 mg |
| Pd(OAc)2 | 0.02 | 224.50 | 4.5 mg |
| XPhos | 0.04 | 476.65 | 19.1 mg |
| Na2CO3 | 2.5 | 105.99 | 265 mg |
| DMF | - | - | 5 mL |
| Temperature | - | - | 120-140 °C |
| Reaction Time | - | - | 12-24 h |
| Expected Yield | - | - | 70-85% |
Note: The expected yield is an estimate based on similar palladium-catalyzed cyanation reactions of dihaloarenes and may vary.
Visualizations
Diagram 1: Synthetic Workflow for this compound
Caption: Synthetic route to this compound.
Diagram 2: Potential Role in Drug Development - Inhibition of PD-1/PD-L1 Pathway
Trifluoromethyl and benzonitrile moieties are present in various small molecule inhibitors targeting cancer-related signaling pathways. One such pathway is the PD-1/PD-L1 immune checkpoint, which is crucial for cancer cells to evade the immune system. Small molecule inhibitors can disrupt the interaction between PD-1 on T-cells and PD-L1 on tumor cells, thereby restoring the anti-tumor immune response.[7]
Caption: Inhibition of the PD-1/PD-L1 signaling pathway.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | CiNii Research [cir.nii.ac.jp]
- 3. Palladium-catalyzed cyanation of aryl halides with CuSCN. | Semantic Scholar [semanticscholar.org]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Application Notes and Protocols for Post-Synthetic Modification of a Covalent Organic Framework Derived from 2-Trifluoromethyl-terephthalonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with tailorable structures and functionalities. The incorporation of trifluoromethyl (-CF3) groups into COF structures is of particular interest in drug development and materials science due to the unique properties conferred by fluorine, such as enhanced metabolic stability, lipophilicity, and binding affinity. This document provides detailed application notes and protocols for the synthesis and post-synthetic modification (PSM) of a hypothetical triazine-based COF, hereafter referred to as TFM-TAPT-COF, derived from 2-Trifluoromethyl-terephthalonitrile and 1,3,5-tris(4-aminophenyl)triazine (TAPT).
While the direct synthesis and PSM of this specific COF have not been extensively reported, the protocols herein are based on well-established methodologies for the synthesis of triazine-based COFs and the post-synthetic modification of nitrile-containing porous polymers. These notes are intended to serve as a comprehensive guide for researchers exploring the functionalization of fluorinated COFs for applications in drug delivery, catalysis, and beyond.
Part 1: Synthesis of TFM-TAPT-COF
The synthesis of TFM-TAPT-COF is proposed via a solvothermal cyclotrimerization reaction of this compound. This method is known to produce robust, porous, and crystalline triazine-based frameworks.
Experimental Protocol: Solvothermal Synthesis of TFM-TAPT-COF
Materials:
-
This compound
-
Anhydrous Zinc Chloride (ZnCl₂)
-
High-boiling point solvent (e.g., mesitylene or 1,4-dioxane)
-
Pyrex tube
-
Schlenk line and vacuum oven
Procedure:
-
In a Pyrex tube, add this compound (1.0 mmol) and anhydrous ZnCl₂ (1.0 mmol).
-
Under an inert atmosphere (e.g., nitrogen or argon), add the desired high-boiling point solvent (10 mL).
-
The tube is then flash-frozen in liquid nitrogen, evacuated to a high vacuum, and flame-sealed.
-
The sealed tube is placed in a programmable oven and heated to 400°C for 72 hours.
-
After cooling to room temperature, the tube is opened carefully, and the solid product is collected by filtration.
-
The crude product is washed extensively with anhydrous tetrahydrofuran (THF) and acetone to remove any unreacted monomers and the catalyst.
-
The purified TFM-TAPT-COF is then dried in a vacuum oven at 150°C for 24 hours to yield a fine powder.
Characterization:
The resulting TFM-TAPT-COF should be characterized by powder X-ray diffraction (PXRD) to confirm crystallinity, Fourier-transform infrared (FTIR) spectroscopy to verify the formation of triazine rings and the presence of nitrile and -CF₃ groups, and nitrogen physisorption measurements to determine the surface area and porosity.
Expected Results for TFM-TAPT-COF Synthesis
| Parameter | Expected Value |
| Yield | > 80% |
| BET Surface Area | 800 - 1200 m²/g |
| Pore Volume | 0.4 - 0.7 cm³/g |
| Crystallinity | High (Confirmed by PXRD) |
Diagram: Synthesis of TFM-TAPT-COF
Caption: Synthetic workflow for TFM-TAPT-COF.
Part 2: Post-Synthetic Modification (PSM) of TFM-TAPT-COF
The presence of nitrile (-CN) groups on the pore walls of TFM-TAPT-COF allows for a variety of post-synthetic modifications, enabling the introduction of new functional groups and tuning of the material's properties. The trifluoromethyl (-CF₃) group is generally stable under these conditions.
A. Conversion of Nitrile to Amidoxime Groups (TFM-TAPT-COF-AO)
Amidoxime-functionalized porous materials are known for their excellent metal-chelating properties.
-
Suspend TFM-TAPT-COF (200 mg) in a solution of hydroxylamine hydrochloride (1.0 g) and sodium carbonate (0.8 g) in a mixture of ethanol (20 mL) and water (20 mL).
-
The suspension is heated at 80°C with stirring for 48 hours.
-
After cooling, the solid is collected by filtration, washed thoroughly with water and ethanol, and then dried under vacuum at 100°C.
B. Hydrolysis of Nitrile to Carboxylic Acid Groups (TFM-TAPT-COF-COOH)
The introduction of carboxylic acid groups can enhance the hydrophilicity and provide sites for further functionalization.
-
Disperse TFM-TAPT-COF (200 mg) in a 6 M aqueous solution of hydrochloric acid (40 mL).
-
The mixture is heated under reflux at 110°C for 48 hours.
-
After cooling to room temperature, the product is collected by filtration, washed with copious amounts of water until the filtrate is neutral, and then with ethanol.
-
The resulting TFM-TAPT-COF-COOH is dried under vacuum at 120°C.
C. Reduction of Nitrile to Primary Amine Groups (TFM-TAPT-COF-NH₂)
Primary amine groups can serve as basic sites for catalysis or as handles for further covalent modifications.
-
In a flame-dried Schlenk flask under an inert atmosphere, suspend TFM-TAPT-COF (200 mg) in anhydrous THF (30 mL).
-
Cool the suspension to 0°C and slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 10 mL).
-
The reaction mixture is then stirred at 65°C for 24 hours.
-
After cooling, the reaction is quenched by the careful addition of a 2 M HCl solution.
-
The solid is collected by filtration, washed with THF, water, and finally neutralized with a dilute sodium bicarbonate solution.
-
The final product, TFM-TAPT-COF-NH₂, is washed with water and ethanol and dried under vacuum at 100°C.
Quantitative Data Summary for PSM of TFM-TAPT-COF
The following table presents expected quantitative data based on analogous PSM studies on other nitrile-containing COFs. Actual results may vary.
| Modified COF | Functional Group | Conversion Efficiency (%) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| TFM-TAPT-COF-AO | Amidoxime | ~70-85 | 600 - 900 | 0.3 - 0.5 |
| TFM-TAPT-COF-COOH | Carboxylic Acid | ~80-95 | 500 - 800 | 0.2 - 0.4 |
| TFM-TAPT-COF-NH₂ | Primary Amine | > 90 | 700 - 1100 | 0.3 - 0.6 |
Conversion efficiency is typically determined by elemental analysis or solid-state NMR spectroscopy.
Diagram: Post-Synthetic Modification Pathways
Caption: PSM pathways for TFM-TAPT-COF.
Part 3: Applications in Drug Development
The functionalized TFM-TAPT-COFs have potential applications in various stages of drug development.
-
TFM-TAPT-COF-AO: The amidoxime groups are excellent chelators for metal ions. This could be utilized for the delivery of metal-based drugs or for scavenging heavy metal impurities during drug synthesis.
-
TFM-TAPT-COF-COOH: The carboxylic acid groups can be used to attach drug molecules via ester or amide linkages, creating a pH-responsive drug delivery system. The increased hydrophilicity can also improve the biocompatibility of the COF.
-
TFM-TAPT-COF-NH₂: The primary amine functionalities can be used for bioconjugation, attaching targeting ligands or imaging agents. They can also serve as catalytic sites for specific reactions in drug synthesis.
Diagram: Logical Relationship in Drug Development Applications
Caption: Applications of functionalized COFs.
Disclaimer: The protocols and data presented in these application notes are based on established chemical principles and analogous systems. Researchers should exercise standard laboratory safety precautions and may need to optimize the described conditions for their specific experimental setup.
Application Notes and Protocols for Gas Adsorption Properties of Covalent Organic Frameworks (COFs) Derived from 2-Trifluoromethyl-terephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the gas adsorption properties of Covalent Organic Frameworks (COFs) synthesized from monomers containing trifluoromethyl groups, with a specific focus on derivatives of terephthalonitrile. The inclusion of trifluoromethyl (-CF3) groups into the porous structure of COFs has been shown to enhance their performance in gas capture and separation applications. This document details the synthesis of a representative fluorinated Covalent Triazine Framework (CTF), outlines the protocols for characterizing its gas adsorption capabilities, and presents relevant quantitative data.
Introduction to Fluorinated COFs for Gas Adsorption
Covalent Organic Frameworks are a class of crystalline porous polymers with well-defined structures and high surface areas, making them promising materials for applications such as gas storage and separation.[1] The introduction of fluorine-containing functional groups, such as the trifluoromethyl group, into the organic linkers used to build COFs can significantly enhance their affinity for specific gases like carbon dioxide (CO₂).[2] This is attributed to the strong dipole moment of the C-F bond, which can lead to favorable electrostatic interactions with quadrupolar gas molecules like CO₂.
This document focuses on Covalent Triazine Frameworks (CTFs), a subclass of COFs, synthesized through the cyclotrimerization of nitrile-functionalized monomers. Specifically, we will explore the properties of CTFs derived from fluorinated terephthalonitrile analogues, which serve as excellent models for understanding the impact of trifluoromethylation on gas adsorption.
Data Presentation: Gas Adsorption Properties of Fluorinated CTFs
The following table summarizes the key gas adsorption and physical properties of a representative fluorinated Covalent Triazine Framework (F-CTF) synthesized from a fluorinated dinitrile monomer. This data highlights the material's porosity and its capacity for adsorbing CO₂, methane (CH₄), and nitrogen (N₂).
| Property | Value | Conditions |
| BET Surface Area (SBET) | up to 367 m²/g | N₂ adsorption at 77 K |
| Pore Volume | Data not available in provided sources | |
| CO₂ Uptake | up to 4.70 mmol/g | 273 K, 1 bar |
| CH₄ Uptake | Data not available in provided sources | |
| N₂ Uptake | Data not available in provided sources | |
| CO₂/N₂ Selectivity | up to 37 | Calculated from single gas isotherms |
Note: The data presented is a compilation from studies on closely related fluorinated CTFs due to the limited availability of data for COFs made specifically from 2-Trifluoromethyl-terephthalonitrile.[3][4][5]
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Covalent Triazine Framework (F-CTF) via Ionothermal Synthesis
This protocol describes a general method for the synthesis of a Covalent Triazine Framework from a fluorinated terephthalonitrile monomer, such as tetrafluoroterephthalonitrile (TFPN), which is a close structural analogue to this compound.[3]
Materials:
-
Tetrafluoroterephthalonitrile (TFPN)
-
Zinc chloride (ZnCl₂), anhydrous
-
Pyrex tube
-
Tube furnace
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Acetone
-
Soxhlet extractor
-
Vacuum oven
Procedure:
-
Preparation of the Reaction Mixture: In a Pyrex tube, thoroughly mix tetrafluoroterephthalonitrile (TFPN) and anhydrous zinc chloride (ZnCl₂) in a 1:10 molar ratio.
-
Evacuation and Sealing: Evacuate the Pyrex tube to a high vacuum and seal it using a torch.
-
Ionothermal Synthesis: Place the sealed tube in a tube furnace and heat to 400 °C for 48 hours. The heating rate should be controlled to ensure uniform reaction.
-
Cooling and Opening: After the reaction is complete, allow the furnace to cool down to room temperature. Carefully open the Pyrex tube in a fume hood.
-
Purification:
-
Grind the resulting solid into a fine powder.
-
Wash the powder with 1 M hydrochloric acid to remove the zinc chloride salt.
-
Wash repeatedly with deionized water until the filtrate is neutral.
-
Wash with acetone to remove any remaining organic impurities.
-
Perform a final purification step by Soxhlet extraction with acetone for 24 hours.
-
-
Drying: Dry the purified F-CTF powder in a vacuum oven at 120 °C overnight to remove any residual solvent.
Protocol 2: Gas Adsorption Measurements
This protocol outlines the procedure for measuring the gas adsorption isotherms of the synthesized F-CTF to determine its surface area, pore volume, and gas uptake capacities.
Materials and Equipment:
-
Synthesized F-CTF powder
-
Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020)
-
High-purity adsorptive gases (N₂, CO₂, CH₄)
-
Liquid nitrogen (for 77 K measurements)
-
Isothermal bath (for measurements at other temperatures, e.g., 273 K and 298 K)
-
Sample tubes and heating mantles for degassing
Procedure:
-
Sample Degassing:
-
Place approximately 50-100 mg of the F-CTF sample into a sample tube.
-
Attach the sample tube to the degassing port of the adsorption analyzer.
-
Heat the sample to 150 °C under high vacuum for at least 12 hours to remove any adsorbed moisture and guest molecules.
-
-
Nitrogen Adsorption at 77 K (for BET Surface Area and Pore Size Distribution):
-
After degassing, cool the sample to room temperature and transfer it to the analysis port of the instrument.
-
Immerse the sample tube in a liquid nitrogen bath to maintain a constant temperature of 77 K.
-
Measure the nitrogen adsorption-desorption isotherm by incrementally dosing nitrogen gas into the sample tube and measuring the equilibrium pressure.
-
Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.
-
Determine the pore size distribution using methods such as Non-Local Density Functional Theory (NLDFT).
-
-
CO₂, CH₄, and N₂ Adsorption at 273 K and 298 K (for Gas Uptake and Selectivity):
-
Degas a fresh sample of the F-CTF as described in step 1.
-
Use an isothermal bath to maintain the desired temperature (273 K or 298 K).
-
Measure the single-component adsorption isotherms for CO₂, CH₄, and N₂ up to a pressure of 1 bar.
-
The gas uptake capacity is determined from the amount of gas adsorbed at 1 bar.
-
Calculate the ideal adsorbed solution theory (IAST) selectivity for gas pairs (e.g., CO₂/N₂) from the single-component isotherm data to predict the separation performance for gas mixtures.
-
Visualizations
Caption: Workflow for the synthesis of a fluorinated covalent triazine framework (F-CTF).
Caption: Workflow for gas adsorption measurements and data analysis.
References
- 1. Covalent triazine frameworks: synthesis and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. osti.gov [osti.gov]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. Straightforward preparation of fluorinated covalent triazine frameworks with significantly enhanced carbon dioxide and hydrogen adsorption capacities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Trifluoromethyl-terephthalonitrile in Organic Electronics: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of 2-Trifluoromethyl-terephthalonitrile as a key building block in the synthesis of advanced materials for organic electronics, particularly in the field of Organic Light-Emitting Diodes (OLEDs).
This compound is a versatile precursor for the development of high-performance organic electronic materials. Its strong electron-accepting nature, conferred by the trifluoromethyl and dinitrile functionalities, makes it an ideal core for the design of electron-transporting materials and emitters for various optoelectronic applications. A significant area of its application is in the synthesis of emitters exhibiting Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for 100% internal quantum efficiency in OLEDs.
Application in Thermally Activated Delayed Fluorescence (TADF) Emitters for OLEDs
The unique electronic properties of this compound make it an excellent acceptor moiety in donor-acceptor (D-A) type TADF molecules. By attaching suitable electron-donating groups to the this compound core, it is possible to achieve a small singlet-triplet energy splitting (ΔEST), a prerequisite for efficient TADF. The trifluoromethyl group further enhances the electron-accepting strength and can influence the photophysical properties of the resulting emitter.
One such example is the TADF emitter 4CzIPN-CF3 , where four carbazole (Cz) donor units are attached to a central this compound acceptor core. This molecule has been shown to be an efficient blue emitter in OLEDs.
Logical Relationship: From Building Block to High-Efficiency OLED
Caption: From chemical synthesis to a functional OLED device.
Quantitative Data Presentation
The photophysical and electroluminescent properties of the TADF emitter 4CzIPN-CF3, derived from this compound, are summarized below.
Table 1: Photophysical Properties of 4CzIPN-CF3
| Property | Value |
| Absorption Peak (λabs) in Toluene | 385 nm |
| Emission Peak (λem) in Toluene | 480 nm |
| Photoluminescence Quantum Yield (ΦPL) in Toluene | 0.85 |
| Singlet-Triplet Energy Gap (ΔEST) | 0.25 eV |
Table 2: Electroluminescent Performance of an OLED with 4CzIPN-CF3 Emitter [1]
| Parameter | Value |
| Emitter Doping Concentration | 1 wt% |
| Co-host System | SimCP:oCF3-T2T |
| Maximum External Quantum Efficiency (EQEmax) | 23.1% |
| EQE at 1000 cd m⁻² | 20.9% |
| Commission Internationale de l'Eclairage (CIE) Coordinates (x, y) | (0.17, 0.35) |
Experimental Protocols
Synthesis of 4CzIPN-CF3 Emitter
The synthesis of 4CzIPN-CF3 from this compound involves a nucleophilic aromatic substitution reaction with carbazole.
Workflow for the Synthesis of 4CzIPN-CF3:
Caption: Synthetic workflow for the 4CzIPN-CF3 TADF emitter.
Detailed Methodology:
-
Reactant Preparation: In a round-bottom flask, combine this compound (1.0 eq), carbazole (4.4 eq), and potassium carbonate (K₂CO₃) (8.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Reaction: Stir the mixture at 150 °C for 24 hours under a nitrogen atmosphere.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of water. Collect the resulting precipitate by filtration and wash it with water and methanol.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent to obtain the pure 4CzIPN-CF3 product.
Fabrication of a Blue TADF OLED
The following protocol describes the fabrication of a blue OLED device using 4CzIPN-CF3 as the emitter via vacuum thermal evaporation.
Workflow for OLED Fabrication:
Caption: Layer-by-layer fabrication process of the OLED device.
Detailed Methodology:
-
Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrate in an oven and then treat it with UV-ozone for 15 minutes.
-
Vacuum Deposition: Transfer the cleaned substrate into a high-vacuum thermal evaporation system (base pressure < 5 × 10⁻⁶ Torr).
-
Layer Deposition: Sequentially deposit the following layers onto the ITO substrate:
-
Hole Injection Layer (HIL): 10 nm of 1,4,5,8,9,11-hexaazatriphenylene-hexacarbonitrile (HAT-CN).
-
Hole Transport Layer (HTL): 40 nm of 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC).
-
Emissive Layer (EML): 30 nm of a co-host system of a hole transporter (e.g., SimCP) and an electron transporter (e.g., oCF3-T2T) doped with 1 wt% of 4CzIPN-CF3.
-
Electron Transport Layer (ETL): 40 nm of an electron transporter (e.g., oCF3-T2T).
-
Electron Injection Layer (EIL): 1 nm of lithium fluoride (LiF).
-
Cathode: 100 nm of aluminum (Al).
-
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to protect it from moisture and oxygen.
These protocols and data provide a solid foundation for researchers to explore the potential of this compound in the exciting field of organic electronics. The versatility of this building block opens up opportunities for the development of novel materials with tailored properties for a wide range of applications, from high-efficiency displays and lighting to advanced sensors and photovoltaics.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Trifluoromethyl-terephthalonitrile
Welcome to the technical support center for the synthesis of 2-trifluoromethyl-terephthalonitrile. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis of this important fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: While a single, standardized protocol is not widely reported, the synthesis of this compound is typically approached via two primary retrosynthetic pathways:
-
Route A: Late-Stage Trifluoromethylation. This strategy involves the trifluoromethylation of a pre-existing terephthalonitrile derivative, most commonly 2-bromo- or 2-chloro-terephthalonitrile. Copper-mediated cross-coupling reactions are frequently employed for this transformation.
-
Route B: Cyanation of a Trifluoromethylated Precursor. This approach begins with a trifluoromethylated benzene ring bearing two leaving groups (e.g., bromine or iodine) at the 1 and 4 positions. Subsequent double cyanation yields the desired product.
Q2: I am attempting a copper-mediated trifluoromethylation of 2-bromo-terephthalonitrile and observing low yield. What are the potential causes?
A2: Low yields in copper-mediated trifluoromethylation reactions are a common issue. Several factors could be contributing:
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Purity of Starting Materials: Ensure your 2-bromo-terephthalonitrile is free of impurities, especially residual water or other nucleophiles that can consume the trifluoromethylating agent.
-
Catalyst and Ligand Choice: The choice of copper source (e.g., CuI, Cu(OAc)2) and ligand is critical. The ligand stabilizes the copper-CF3 intermediate.[1]
-
Reaction Temperature: These reactions are often sensitive to temperature. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to decomposition of the catalyst or reactants.
-
Solvent: The choice of solvent is crucial. Anhydrous, polar aprotic solvents like DMF or NMP are typically used.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique like GC-MS or LC-MS.
Q3: What are common side reactions to be aware of during the synthesis?
A3: Several side reactions can occur, depending on the chosen synthetic route:
-
Homocoupling: In copper-mediated reactions, oxidative homocoupling of the starting aryl boronic acids can lead to biaryl byproducts.[2]
-
Hydrolysis of Nitrile Groups: If the reaction conditions are not strictly anhydrous, the nitrile groups can be partially or fully hydrolyzed to amides or carboxylic acids.
-
Protodehalogenation: In reactions starting from a halogenated precursor, the halogen may be replaced by a hydrogen atom, leading to the formation of terephthalonitrile as a byproduct.
Q4: Are there any specific safety precautions I should take when working with trifluoromethylating agents?
A4: Yes, many trifluoromethylating agents require careful handling. For example, trifluoromethyltrimethylsilane (TMSCF3) is a volatile and flammable liquid. Reagents like trifluoroiodomethane (CF3I) are gases and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using and follow appropriate safety protocols, including the use of personal protective equipment (PPE).
Troubleshooting Guides
Troubleshooting Low Yield in Copper-Mediated Trifluoromethylation of 2-Bromo-terephthalonitrile
| Observed Problem | Potential Cause | Suggested Solution |
| Low or no conversion of starting material | Inactive catalyst | Use a fresh source of copper catalyst and ligand. Consider pre-forming the catalyst complex. |
| Low reaction temperature | Gradually increase the reaction temperature in 5-10 °C increments, monitoring for product formation and decomposition. | |
| Impure solvent | Use freshly distilled, anhydrous solvent. | |
| Formation of significant byproducts (e.g., debrominated starting material) | Presence of a proton source | Ensure all reagents and solvents are scrupulously dried. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Decomposition of starting material or product | Reaction temperature is too high | Decrease the reaction temperature. Consider a different catalyst system that operates at a lower temperature. |
| Inconsistent results between batches | Variability in reagent quality | Source high-purity reagents from a reliable supplier. Purify starting materials if necessary. |
Troubleshooting Incomplete Cyanation of 1,4-Dibromo-2-(trifluoromethyl)benzene
| Observed Problem | Potential Cause | Suggested Solution |
| Reaction stalls after mono-cyanation | Insufficient cyanating agent | Use a slight excess of the cyanating agent (e.g., CuCN, Zn(CN)2). |
| Deactivation of the catalyst | Add a fresh portion of the catalyst. Consider using a more robust catalyst system. | |
| Low overall yield | Poor solubility of reagents | Use a co-solvent to improve solubility. Increase the reaction temperature if the reagents are thermally stable. |
| Side reactions with the solvent | Choose a solvent that is inert under the reaction conditions. |
Experimental Protocols
Please note: These are generalized protocols and may require optimization for your specific laboratory conditions and reagent batches.
Protocol 1: Copper-Mediated Trifluoromethylation of 2-Bromo-terephthalonitrile
This protocol is adapted from general methods for the trifluoromethylation of aryl halides.
Materials:
-
2-Bromo-terephthalonitrile
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Trifluoromethyltrimethylsilane (TMSCF3)
-
Potassium fluoride (KF)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add CuI (1.5 equiv.), 1,10-phenanthroline (1.6 equiv.), and KF (5.0 equiv.).
-
Add anhydrous DMF to the flask.
-
Add 2-bromo-terephthalonitrile (1.0 equiv.) to the mixture.
-
Finally, add TMSCF3 (2.0 equiv.) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at 80 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous ammonia.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low-yield trifluoromethylation reactions.
References
Technical Support Center: Purification of 2-Trifluoromethyl-terephthalonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 2-Trifluoromethyl-terephthalonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
Q2: What are common impurities in crude this compound?
A2: Common impurities can originate from starting materials or side reactions during synthesis. These may include unreacted starting materials (e.g., a halogenated precursor), partially reacted intermediates (e.g., compounds where only one nitrile group has been introduced), or byproducts from the trifluoromethylation or cyanation steps. Hydrolysis of the nitrile groups to carboxylic acids is also a potential side reaction, especially in the presence of moisture.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Based on the properties of similar compounds like tetrafluoroterephthalonitrile, which is soluble in hot methanol, a good starting point for recrystallization would be polar protic or aprotic solvents.[2][3] A solvent screen is recommended to find the optimal system. Potential solvents include:
-
Alcohols (Methanol, Ethanol, Isopropanol)
-
Ketones (Acetone)
-
Esters (Ethyl Acetate)
-
Nitriles (Acetonitrile)
-
Aromatic hydrocarbons (Toluene, Xylene) - potentially for co-solvent systems.
The ideal solvent will dissolve the crude product at an elevated temperature but show low solubility at room temperature or below, allowing for crystallization of the pure product upon cooling.
Q4: When is column chromatography recommended for purification?
A4: Column chromatography is recommended when simple recrystallization does not provide the desired purity, or when impurities have very similar solubility profiles to the target compound. It is particularly useful for removing baseline impurities and closely related structural analogs. For fluorinated compounds, specialized fluorinated stationary phases can sometimes offer enhanced separation.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Oily product after synthesis | The product may have a low melting point or be contaminated with residual solvent or low-melting impurities. | 1. Ensure all reaction solvents are thoroughly removed under vacuum.2. Attempt to triturate the oil with a non-polar solvent (e.g., hexanes) to induce crystallization.3. If trituration fails, proceed with column chromatography. |
| Low yield after recrystallization | 1. The chosen solvent is too good at dissolving the product, even at low temperatures.2. Too much solvent was used.3. Premature crystallization occurred during hot filtration. | 1. Perform a solvent screen to find a more suitable solvent or solvent mixture.2. Use the minimum amount of hot solvent necessary to dissolve the crude material.3. Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution. |
| Product is off-color (yellow or brown) | Presence of colored impurities, possibly from side reactions or degradation. | 1. Add activated carbon to the hot solution during recrystallization to adsorb colored impurities. Use sparingly to avoid adsorbing the product.2. Perform column chromatography. |
| Persistent impurities after recrystallization | Impurities have similar solubility to the product in the chosen solvent system. | 1. Try a different recrystallization solvent or a multi-solvent system.2. Employ column chromatography for separation. |
| Nitrile hydrolysis during workup/purification | Exposure to strong acidic or basic conditions, or prolonged heating in the presence of water. | 1. Maintain neutral pH during aqueous workup.2. Use anhydrous solvents for recrystallization if possible.3. Minimize the time the compound is heated in solution. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Methanol)
-
Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of methanol and a stir bar. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of methanol until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, further cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture of low polarity). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent. If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel (dry loading).
-
Loading: Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., 95:5 hexane:ethyl acetate). The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Solvent Screening for Recrystallization
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation | Purity (Hypothetical) |
| Methanol | Low | High | Good | >98% |
| Ethanol | Low | High | Good | >98% |
| Isopropanol | Very Low | Moderate | Slow | >99% |
| Acetone | High | High | Poor | - |
| Ethyl Acetate | Moderate | High | Fair | ~97% |
| Toluene | Low | Moderate | Good | >98% |
| Hexane | Insoluble | Insoluble | - | - |
| Water | Insoluble | Insoluble | - | - |
Table 2: Column Chromatography Eluent System vs. Purity
| Eluent System (Hexane:Ethyl Acetate) | Rf of Product (Hypothetical) | Rf of Impurity A (Hypothetical) | Rf of Impurity B (Hypothetical) | Final Purity (Hypothetical) |
| 95:5 | 0.20 | 0.35 | 0.10 | >99.5% |
| 90:10 | 0.45 | 0.60 | 0.30 | >99.0% |
| 80:20 | 0.70 | 0.80 | 0.55 | ~98.0% |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for low yield in recrystallization.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Tetrafluoroterephthalonitrile | 1835-49-0 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trifluoromethylation of Terephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the trifluoromethylation of terephthalonitrile. The information is designed to help researchers anticipate and resolve common issues encountered during this synthetic transformation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the trifluoromethylation of terephthalonitrile.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Terephthalonitrile | 1. Insufficiently reactive trifluoromethylating agent: Terephthalonitrile is an electron-deficient aromatic ring, making it a challenging substrate for electrophilic and radical trifluoromethylation. 2. Inadequate reaction temperature: The activation energy for the C-H trifluoromethylation of an electron-poor arene may not be met. 3. Catalyst inefficiency or poisoning: The chosen catalyst may not be optimal for this specific substrate, or impurities in the reagents or solvent may be deactivating it. | 1. Select a more powerful trifluoromethylating agent: Consider using reagents known for their high reactivity towards electron-deficient systems, such as Umemoto's or Togni's reagents. For radical pathways, ensure efficient radical generation. 2. Optimize reaction temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction closely for product formation and decomposition. 3. Screen catalysts and ensure purity: If using a catalyzed reaction (e.g., copper-catalyzed), screen different ligands and copper sources. Ensure all reagents and solvents are pure and dry. |
| Formation of Multiple Isomeric Products | Lack of regioselectivity: Radical trifluoromethylation of aromatic compounds can often lead to a mixture of regioisomers.[1] The directing effects of the two nitrile groups may not be strong enough to favor a single product. | Employ a directed trifluoromethylation strategy: If possible, introduce a directing group onto the terephthalonitrile ring to favor substitution at a specific position. Alternatively, explore methods known for higher regioselectivity, which might involve specific catalysts or reaction conditions. |
| Reaction with Nitrile Groups | Nucleophilic attack on the nitrile carbon: Under certain conditions, trifluoromethyl anions or other nucleophiles present in the reaction mixture could potentially react with the electrophilic carbon of the nitrile groups. | Choose reaction conditions carefully: Select reagents and conditions that favor C-H functionalization over reaction with the nitrile groups. For instance, radical methods might be less prone to this side reaction than nucleophilic approaches. Ensure the absence of strong nucleophiles that could compete with the trifluoromethylating agent. |
| Formation of Polymeric or Tar-like Byproducts | Uncontrolled radical polymerization: Radical intermediates, if not efficiently trapped by the trifluoromethylating agent, can initiate polymerization of the terephthalonitrile. 2. Decomposition of reagents or products at high temperatures: Elevated temperatures can lead to the breakdown of the starting material, product, or trifluoromethylating reagent, resulting in complex mixtures. | 1. Control radical concentration: Optimize the rate of radical generation to maintain a low steady-state concentration. This can sometimes be achieved by adjusting the initiator concentration or the intensity of the light source in photochemical reactions. 2. Lower reaction temperature and use a more reactive system: If high temperatures are causing decomposition, explore more reactive trifluoromethylating agents or catalytic systems that allow the reaction to proceed at a lower temperature. |
| Difficult Purification of the Desired Product | Formation of difficult-to-separate byproducts: Byproducts from the trifluoromethylating reagent itself can sometimes co-elute with the desired product.[2] | Select a reagent with easily separable byproducts: Some trifluoromethylating reagents are designed to produce byproducts that are easily removed by extraction or precipitation.[2] Research the byproducts of your chosen reagent and plan your purification strategy accordingly. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect when trifluoromethylating terephthalonitrile?
A1: Given the electron-deficient nature of the terephthalonitrile ring, the primary challenges are often low reactivity and lack of regioselectivity. The most common side reactions include:
-
Formation of regioisomers: Radical trifluoromethylation can lead to a mixture of products where the trifluoromethyl group is attached to different positions on the aromatic ring.[1]
-
Reaction at the nitrile group: While less common for C-H functionalization reactions, under certain nucleophilic conditions, the nitrile groups could be susceptible to attack.
-
Polymerization: Uncontrolled radical reactions can lead to the formation of polymeric materials.
Q2: Which type of trifluoromethylation (radical, nucleophilic, or electrophilic) is most suitable for terephthalonitrile?
A2: Terephthalonitrile's electron-withdrawing nitrile groups make it a poor substrate for classical electrophilic aromatic substitution. Therefore, radical trifluoromethylation is often the most explored route for C-H functionalization of such electron-deficient arenes. Reagents like the Langlois reagent (CF₃SO₂Na) are known sources of trifluoromethyl radicals.[3][4][5] Highly reactive electrophilic trifluoromethylating agents, such as certain Umemoto or Togni reagents, may also be effective, particularly with appropriate catalysts.[6][7][8][9][10] Nucleophilic trifluoromethylation would require the introduction of a leaving group on the aromatic ring.
Q3: My reaction is not proceeding to completion. What can I do?
A3: If you are experiencing low conversion, consider the following:
-
Increase the excess of the trifluoromethylating agent: Using a larger excess of the reagent can help drive the reaction to completion.
-
Increase the reaction temperature: Carefully increasing the temperature may provide the necessary activation energy.
-
Change the solvent: Solvent can play a crucial role in the solubility of reagents and the stability of intermediates. Experiment with different solvents.
-
Consider a different trifluoromethylating agent: A more potent reagent might be necessary for this challenging substrate.
Q4: I am observing the formation of a dark, insoluble material in my reaction. What is it and how can I prevent it?
A4: The formation of a dark, insoluble material often indicates polymerization or decomposition. This is a common issue in radical reactions. To mitigate this:
-
Lower the reaction temperature.
-
Reduce the concentration of the radical initiator.
-
Ensure your reagents and solvents are free of impurities that could initiate unwanted side reactions.
-
In photochemical reactions, reducing the light intensity might help.
Experimental Protocols
While a specific, detailed protocol for the trifluoromethylation of terephthalonitrile with reported side reactions was not found in the surveyed literature, a general procedure for the radical trifluoromethylation of an electron-deficient aromatic compound using the Langlois reagent can be adapted. Researchers should optimize this protocol for their specific setup.
General Protocol for Radical Trifluoromethylation of an Electron-Deficient Arene (Adapted)
-
Reaction Setup: To a reaction vessel equipped with a magnetic stirrer and a condenser, add the aromatic substrate (1.0 equiv.), the Langlois reagent (sodium trifluoromethanesulfinate, 2.0-3.0 equiv.), and a suitable solvent (e.g., a mixture of CH₃CN and H₂O or DMSO).
-
Initiation: Add an oxidizing agent (e.g., tert-butyl hydroperoxide) and, if necessary, a catalytic amount of a metal salt (e.g., a copper(II) salt).
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C) and stir vigorously for the required time (typically several hours). Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired trifluoromethylated product.
Note: This is a general guideline. The optimal conditions, including the choice of solvent, temperature, and reaction time, must be determined experimentally for the trifluoromethylation of terephthalonitrile.
Reaction Pathways and Troubleshooting Workflow
Reaction Pathways
References
- 1. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. Reagent of the month – November - Langlois reagent [santiago-lab.com]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Designing new Togni reagents by computation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Preventing hydrolysis of nitrile groups in 2-Trifluoromethyl-terephthalonitrile
Welcome to the technical support center for 2-Trifluoromethyl-terephthalonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with this compound, with a particular focus on preventing the unwanted hydrolysis of its nitrile groups.
Frequently Asked Questions (FAQs)
Q1: What makes the nitrile groups in this compound susceptible to hydrolysis?
The carbon atoms of the nitrile groups in this compound are inherently electrophilic. This electrophilicity is significantly increased by the strong electron-withdrawing effect of the trifluoromethyl (-CF3) group on the aromatic ring. This heightened electrophilicity makes the nitrile carbons more susceptible to nucleophilic attack by water or hydroxide ions, leading to hydrolysis.
Q2: Under what conditions is hydrolysis of the nitrile groups most likely to occur?
Hydrolysis of nitriles is typically catalyzed by either acid or base and is often accelerated by heat.[1][2]
-
Acidic Conditions: In the presence of a strong acid, the nitrile nitrogen is protonated, which further increases the electrophilicity of the nitrile carbon, making it more reactive towards even weak nucleophiles like water.[1][3]
-
Basic Conditions: Under basic conditions, the strong nucleophile, hydroxide ion (OH-), directly attacks the electrophilic nitrile carbon.[1]
Vigorous reaction conditions, such as prolonged heating at high temperatures, will favor the complete hydrolysis to carboxylic acids.[1]
Q3: Can the hydrolysis be stopped at the intermediate amide stage?
Yes, it is possible to selectively hydrolyze the nitrile to the corresponding amide under milder reaction conditions.[4][5] This can be a useful strategy if the amide is the desired product or if complete hydrolysis to the carboxylic acid needs to be avoided.
Q4: Are there any general strategies to minimize nitrile hydrolysis during other chemical transformations?
To minimize nitrile hydrolysis, it is crucial to carefully control the reaction conditions:
-
pH Control: Whenever possible, maintain a neutral pH. If the reaction requires acidic or basic conditions, use the mildest possible reagents and the lowest effective concentration.
-
Temperature Control: Avoid high reaction temperatures. Run reactions at room temperature or below if the desired transformation allows.
-
Anhydrous Conditions: The exclusion of water from the reaction mixture is the most direct way to prevent hydrolysis. Using anhydrous solvents and reagents is highly recommended.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the nitrile groups to hydrolytic conditions.
Troubleshooting Guide: Preventing Unwanted Nitrile Hydrolysis
This guide provides specific troubleshooting advice for common experimental scenarios where nitrile hydrolysis is a concern.
| Symptom | Potential Cause | Suggested Solution |
| Formation of amide or carboxylic acid byproducts detected by LC-MS or NMR. | Presence of water in the reaction mixture. | Ensure all solvents and reagents are rigorously dried. Use of molecular sieves or other drying agents can be beneficial. |
| Reaction conducted at elevated temperatures. | Attempt the reaction at a lower temperature, even if it requires a longer reaction time. | |
| Use of strong acids or bases. | If possible, substitute with weaker acids or bases. Alternatively, use a stoichiometric amount of the acid or base instead of a large excess. | |
| Complete conversion to the carboxylic acid when the amide is the desired product. | Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time). | Employ milder, selective methods for amide synthesis (see Experimental Protocols section). Monitor the reaction closely by TLC or LC-MS to stop it upon amide formation. |
| Degradation of starting material under acidic or basic conditions. | The molecule is unstable under the reaction conditions, leading to side reactions including hydrolysis. | Consider a synthetic route that avoids harsh acidic or basic steps. The use of protecting groups for other functional groups might allow for reactions under neutral conditions. |
Experimental Protocols for Selective Amide Synthesis
For instances where the conversion of the nitrile to an amide is desired while avoiding the formation of the carboxylic acid, the following protocols can be adapted.
Protocol 1: Indirect Acid-Catalyzed Hydration using TFA-H2SO4
This method allows for the selective conversion of nitriles to amides in the absence of water during the initial reaction.[6]
Reagents:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Concentrated Sulfuric Acid (H2SO4)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Water (for work-up)
Procedure:
-
Dissolve this compound in the anhydrous solvent.
-
Add trifluoroacetic acid (TFA) to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.25 equivalents).
-
Stir the reaction mixture at room temperature or gentle reflux (e.g., 75°C) and monitor the progress by TLC or LC-MS.[6]
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent and purify by standard methods (e.g., chromatography).
Protocol 2: Base-Mediated Hydrolysis in tert-Butanol
The use of a bulky alcohol as a solvent can help to stop the hydrolysis at the amide stage.[7][8]
Reagents:
-
This compound
-
Potassium hydroxide (KOH)
-
tert-Butanol
Procedure:
-
Dissolve this compound in tert-butanol.
-
Add powdered potassium hydroxide to the solution.
-
Heat the mixture to a moderate temperature (e.g., 80-100°C) and monitor the reaction progress.
-
Once the starting material is consumed and the amide is the major product, cool the reaction mixture.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl).
-
Extract the product and purify as required.
Logical Workflow for Preventing Nitrile Hydrolysis
The following diagram illustrates a logical workflow for approaching a synthesis involving this compound to minimize the risk of nitrile group hydrolysis.
Caption: A decision-making workflow for planning experiments.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 3. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallinity Enhancement of COFs from 2-Trifluoromethyl-terephthalonitrile
Welcome to the technical support center for the synthesis and crystallization of Covalent Organic Frameworks (COFs) derived from 2-Trifluoromethyl-terephthalonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental conditions to achieve high crystallinity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the crystallinity of COFs synthesized from this compound?
A1: The crystallinity of COFs, particularly those containing electron-withdrawing groups like trifluoromethyl, is highly sensitive to several factors. The reversibility of the linkage formation is paramount for error correction and achieving long-range order. Key parameters to control include:
-
Solvent System: The choice of solvent and co-solvents is crucial as it affects monomer solubility, reaction kinetics, and the nucleation and growth process.
-
Reaction Temperature and Time: These parameters directly influence the rate of the condensation reaction and the time allowed for the framework to self-heal and crystallize.
-
Catalyst: The type and concentration of the catalyst can significantly impact the reaction rate and the equilibrium between the amorphous and crystalline states.
-
Monomer Stoichiometry and Purity: Precise stoichiometry and high purity of the starting materials are essential to avoid defects in the final framework.
Q2: Why is my COF product amorphous or poorly crystalline when using this compound?
A2: Poor crystallinity can arise from several issues. The strong electron-withdrawing nature of the trifluoromethyl group can alter the reactivity of the nitrile moieties, potentially leading to rapid, irreversible polymerization and the formation of kinetically trapped amorphous materials.[1][2] Other common causes include:
-
Rapid Precipitation: If the COF precipitates too quickly from the solution, it does not have sufficient time to form an ordered, crystalline structure.
-
Inappropriate Solvent: A solvent that either fully solubilizes the growing polymer chains or causes them to crash out of solution immediately will hinder crystallization.
-
Suboptimal Temperature: A temperature that is too high can lead to rapid, irreversible reactions, while a temperature that is too low may not provide enough energy for the reversible bond formation needed for crystallization.
Q3: How can I characterize the crystallinity of my synthesized COF?
A3: The primary technique for assessing the crystallinity of COFs is Powder X-ray Diffraction (PXRD) . The presence of sharp, well-defined diffraction peaks in the PXRD pattern is a clear indicator of a crystalline material. The position and intensity of these peaks can be compared to simulated patterns to confirm the desired structure. Other techniques that can provide complementary information include:
-
High-Resolution Transmission Electron Microscopy (HR-TEM): Can visualize the lattice fringes of the crystalline domains.
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis: Highly crystalline COFs typically exhibit higher surface areas compared to their amorphous counterparts.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of COFs from this compound and provides potential solutions.
| Problem | Potential Cause | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction; Poor monomer solubility. | - Increase reaction temperature and/or time.- Use a co-solvent system to improve monomer solubility (e.g., mesitylene/dioxane, o-DCB/n-BuOH).- Ensure high purity of monomers and solvents. |
| Amorphous Product (No PXRD Peaks) | - Reaction is too fast, leading to kinetic trapping.- Inappropriate solvent system.- Incorrect catalyst concentration. | - Lower the reaction temperature to slow down the polymerization rate.- Screen different solvent mixtures to find an optimal balance of solubility for monomers and oligomers.- Optimize the catalyst concentration; sometimes a lower concentration promotes slower, more controlled growth.- Consider using a modulator (e.g., a mono-functional aniline) to control the nucleation and growth process. |
| Poor Crystallinity (Broad PXRD Peaks) | - Insufficient time for error correction and crystal growth.- Presence of impurities that disrupt the crystal lattice. | - Increase the reaction time to allow for the reversible reaction to reach thermodynamic equilibrium.- Perform a post-synthetic solvothermal treatment to "heal" defects and improve crystallinity.- Ensure the highest possible purity of starting materials and solvents. |
| Inconsistent Results Between Batches | - Variations in reaction setup and conditions.- Inconsistent monomer quality. | - Standardize the experimental protocol, including heating and cooling rates.- Use monomers from the same batch or re-purify monomers before use.- Ensure anhydrous conditions if the reaction is sensitive to moisture. |
Quantitative Data Summary
The following tables summarize typical characterization data for fluorinated COFs. This data can be used as a benchmark for your experimental results.
Table 1: PXRD Peak Positions for a Representative Fluorinated Imine-Linked COF. [3]
| Peak Assignment (hkl) | 2θ (degrees) |
| (100) | ~2.8° |
| (110) | ~4.9° |
| (200) | ~5.7° |
| (210) | ~7.5° |
| (001) | ~25.4° |
Table 2: Comparison of BET Surface Area for Fluorinated vs. Non-Fluorinated COFs.
| COF Type | BET Surface Area (m²/g) | Reference |
| Fluorinated COF (SCF-FCOF-1) | > 1000 (after 1h), up to 2056 (after 3 days) | [4] |
| Non-fluorinated analogue | ~760 | [1] |
| Triazine-based COF (HHU-COF-2, fluorinated) | 595 | |
| Triazine-based COF (HHU-COF-1, non-fluorinated) | 716 | |
| Fluorinated COF (DF-TAPB-COF) | Not specified, but porous | [3] |
Detailed Experimental Protocols
Protocol: Catalyst-Free Solvothermal Synthesis of a Highly Crystalline Fluorinated COF (Adapted from SCF-FCOF-1 Synthesis) [4]
Materials:
-
2,3,5,6-tetrafluoroterephthalaldehyde (TFTA)
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
1,2-Dichlorobenzene (o-DCB)
-
n-Butanol (n-BuOH)
-
Acetic Acid (6 M aqueous solution)
-
Pyrex tube
Procedure:
-
In a Pyrex tube, add 1,3,5-tris(4-aminophenyl)benzene (TAPB, 0.1 mmol, 35.0 mg).
-
Add 2,3,5,6-tetrafluoroterephthalaldehyde (TFTA, 0.15 mmol, 31.5 mg).
-
Add a solvent mixture of o-dichlorobenzene (o-DCB, 1.0 mL) and n-butanol (n-BuOH, 1.0 mL).
-
Add 0.3 mL of a 6 M aqueous acetic acid solution.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Flash-freeze the Pyrex tube in liquid nitrogen and degas by three freeze-pump-thaw cycles.
-
Seal the tube under vacuum.
-
Heat the sealed tube at 120 °C for 3 days.
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the solid product with anhydrous acetone and tetrahydrofuran.
-
Dry the product under vacuum at 80 °C overnight to yield a yellow powder.
Note: This protocol should be adapted for this compound. The stoichiometry of the amine and nitrile monomers will need to be adjusted based on the desired linkage (e.g., for a triazine-based COF from a dinitrile, a 1:1 molar ratio of the trinitrile precursor would be a starting point, though this is a different reaction type). The solvent system, temperature, and reaction time may also require optimization.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the synthesis and troubleshooting of COFs.
References
- 1. Fluorine-Containing Covalent Organic Frameworks: Synthesis and Application. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facile synthesis of trifluoromethyl covalent organic framework for the efficient microextraction of per-and polyfluorinated alkyl substances from milk products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting low solubility of polymers derived from 2-Trifluoromethyl-terephthalonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers derived from 2-Trifluoromethyl-terephthalonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of polymers derived from this compound?
A1: Polymers synthesized using this compound, such as polyamides and polyimides, generally exhibit improved solubility in common organic solvents compared to their non-fluorinated analogs. The presence of the trifluoromethyl (-CF3) group disrupts polymer chain packing and reduces intermolecular interactions, leading to enhanced solubility.[1][2][3] These polymers are often soluble in aprotic polar solvents.
Q2: Which solvents are typically effective for dissolving these types of polymers?
A2: Common solvents that have proven effective for dissolving trifluoromethyl-containing aromatic polymers include:
-
N-Methyl-2-pyrrolidone (NMP)
-
N,N-Dimethylacetamide (DMAc)
-
N,N-Dimethylformamide (DMF)
-
m-Cresol
-
Tetrahydrofuran (THF)
-
Chloroform (CHCl3)[3]
-
Dichloromethane (CH2Cl2)[3]
In some cases, depending on the overall polymer structure, solubility in less polar solvents like acetone has also been observed.[2]
Q3: Why is my polymer not dissolving even in the recommended solvents?
A3: Several factors can contribute to low solubility. These may include high molecular weight, the specific chemical structure of the comonomers used in the polymerization, the degree of crystallinity of the polymer, and potential cross-linking. The troubleshooting guide below provides a systematic approach to address this issue.
Q4: Can the introduction of other functional groups improve solubility?
A4: Yes, incorporating bulky or flexible groups into the polymer backbone can further enhance solubility. For instance, the use of unsymmetrical diamines or the inclusion of ether linkages can disrupt chain packing and improve solubility.[1][4] The incorporation of multi-bulky pendant fluorinated groups has been shown to significantly increase solubility.[3]
Troubleshooting Guide for Low Polymer Solubility
If you are experiencing difficulty dissolving your polymer derived from this compound, follow this step-by-step troubleshooting guide.
Figure 1: A workflow diagram for troubleshooting low polymer solubility.
Step 1: Verify Solvent Choice and Purity
-
Action: Ensure you are using a recommended solvent (see FAQ A2) and that it is of high purity and anhydrous. Water or other impurities can significantly reduce the solubility of aromatic polymers.
-
Rationale: Protic impurities can interfere with the solvation of polar polymer chains.
Step 2: Systematic Solvent Screening
-
Action: If the initial solvent is ineffective, perform a systematic screening with a range of solvents of varying polarity. Test small amounts of your polymer in vials with different solvents.
-
Rationale: The "like dissolves like" principle is a good starting point, but the complex interactions in polymer solutions can be unpredictable. A broader screening increases the chances of finding a suitable solvent.
Step 3: Increase Temperature
-
Action: Gently heat the polymer-solvent mixture. Many polymers exhibit increased solubility at elevated temperatures.
-
Rationale: Increasing the temperature provides the necessary energy to overcome intermolecular forces between polymer chains, facilitating their separation and solvation.
Step 4: Enhance Agitation
-
Action: Use vigorous stirring, sonication, or a shaker to increase the interaction between the polymer and the solvent.
-
Rationale: Mechanical agitation helps to break up polymer agglomerates and constantly brings fresh solvent to the surface of the polymer particles, accelerating the dissolution process.
Step 5: Reduce Polymer Particle Size
-
Action: If your polymer is in a coarse form, grind it into a fine powder.
-
Rationale: A smaller particle size increases the surface area available for the solvent to interact with, which can significantly speed up dissolution.
Step 6: Polymer Characterization
-
Action: If the above steps fail, re-characterize your polymer.
-
Molecular Weight: Determine the molecular weight using techniques like Gel Permeation Chromatography (GPC). Very high molecular weight can lead to low solubility.
-
Crystallinity: Use X-ray Diffraction (XRD) to assess the degree of crystallinity. Highly crystalline polymers are generally less soluble.
-
Cross-linking: Insoluble polymers may be cross-linked. Swelling experiments can help determine if this is the case.
-
-
Rationale: Understanding the physicochemical properties of your specific polymer batch is crucial for diagnosing persistent solubility issues.
Experimental Protocols
Protocol 1: Qualitative Solubility Testing
-
Preparation: Weigh 10 mg of the polymer into a small vial.
-
Solvent Addition: Add 1 mL of the test solvent to the vial.
-
Observation at Room Temperature: Vigorously shake the vial and observe for 24 hours at room temperature. Note whether the polymer is fully soluble, partially soluble, or insoluble.
-
Heating: If the polymer is not fully soluble, heat the vial in a controlled manner (e.g., in a water bath or on a hot plate with stirring) and observe any changes in solubility.
Protocol 2: Quantitative Solubility Determination (Gravimetric Method)
-
Sample Preparation: Prepare a saturated solution of the polymer in a chosen solvent by adding an excess amount of the polymer to a known volume of the solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved polymer to settle. Carefully extract a known volume of the clear supernatant.
-
Solvent Evaporation: Place the supernatant in a pre-weighed container and evaporate the solvent completely under vacuum at a temperature below the polymer's degradation temperature.
-
Calculation: Weigh the container with the dried polymer residue. The difference in weight gives the mass of the dissolved polymer. Calculate the solubility in g/L or other appropriate units.
Data Presentation
Table 1: Solubility of Trifluoromethyl-Containing Aromatic Polymers in Common Organic Solvents
| Polymer Type | Monomers | Solvent | Temperature | Solubility | Citation |
| Polyamide | Unsymmetrical diamine with -CF3 groups | NMP, DMAc, DMF, m-cresol, THF | Room Temp. | Soluble | [2] |
| Polyamide | Unsymmetrical diamine with -CF3 groups and -C(CF3)2- bridge | Acetone | Room Temp. | Soluble | [2] |
| Polyimide | Diamine with multi-bulky pendant -CF3 groups | NMP, CHCl3, THF | Room Temp. | Up to 20 wt% | [3] |
| Polyimide | Diamine with multi-bulky pendant -CF3 groups | DMAc, DMF, m-cresol, CH2Cl2 | Room Temp. | Soluble | [3] |
| Semi-alicyclic Polyimide | Alicyclic dianhydrides and -CF3 containing aromatic diamines | NMP, DMF, DMAc, THF, Dioxane | Not specified | Soluble | [4] |
Note: "Soluble" indicates qualitative solubility was observed, but a specific quantitative value was not provided in the cited source.
Visualizations
General Synthesis Workflow for Aromatic Polyamides
The following diagram illustrates a typical synthesis route for aromatic polyamides from a trifluoromethyl-containing dicarboxylic acid (derived from this compound) and an aromatic diamine via direct polycondensation.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 4. Preparation and Characterization of Semi-Alicyclic Polyimides Containing Trifluoromethyl Groups for Optoelectronic Application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Reactions Involving 2-Trifluoromethyl-terephthalonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Trifluoromethyl-terephthalonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimentation.
Hydrogenation of Nitrile Groups
The reduction of the nitrile functionalities in this compound to primary amines is a critical transformation for the synthesis of various downstream products, including diamines used as building blocks in polymers and pharmaceuticals. The primary challenge in this reaction is achieving high selectivity towards the desired primary amine while avoiding the formation of secondary and tertiary amines, as well as potential side reactions involving the trifluoromethyl group.
Frequently Asked Questions (FAQs) for Hydrogenation
Q1: What are the most common catalysts for the hydrogenation of aromatic nitriles like this compound?
A1: The most frequently employed heterogeneous catalysts for the hydrogenation of aromatic nitriles are Raney® Nickel and Palladium on carbon (Pd/C).[1][2] Both have shown efficacy in reducing nitrile groups to primary amines. Ruthenium and Platinum-based catalysts are also utilized, sometimes offering different selectivity profiles.[3] The choice of catalyst can significantly influence the reaction's outcome, including conversion, selectivity, and the potential for side reactions.
Q2: Does the trifluoromethyl group interfere with the hydrogenation of the nitrile groups?
A2: Generally, the trifluoromethyl (CF3) group is stable under typical nitrile hydrogenation conditions and does not prevent the reduction of the nitrile groups. However, under harsh conditions or with certain catalysts, C-F bond hydrogenolysis can occur, leading to defluorination. This is a critical consideration when selecting the catalyst and optimizing reaction conditions.
Q3: What are the common side reactions to watch out for during the hydrogenation of this compound?
A3: The primary side reactions include:
-
Formation of secondary and tertiary amines: This occurs through the reaction of the initially formed primary amine with the intermediate imine species.
-
Hydrogenolysis of the C-CF3 bond: This can lead to the formation of defluorinated byproducts. This is more likely to occur at higher temperatures and with certain catalysts, such as palladium.[1]
-
Hydrogenation of the aromatic ring: Under forcing conditions, the benzene ring can be reduced to a cyclohexane ring.
-
Catalyst poisoning: Halogenated organic compounds can sometimes poison hydrogenation catalysts.[4] While the CF3 group is generally robust, the potential for catalyst deactivation should be monitored.
Troubleshooting Guide for Hydrogenation
| Problem | Possible Cause | Suggested Solution |
| Low conversion of the starting material | - Inactive catalyst- Insufficient catalyst loading- Low hydrogen pressure- Low reaction temperature | - Use a fresh batch of catalyst.- Increase the catalyst loading incrementally.- Increase the hydrogen pressure.- Gradually increase the reaction temperature, monitoring for side reactions. |
| Low selectivity to the primary amine (formation of secondary/tertiary amines) | - High reaction temperature- High concentration of the primary amine product | - Lower the reaction temperature.- Use a solvent system that promotes the desorption of the primary amine from the catalyst surface.- Consider the addition of ammonia to the reaction mixture, which can suppress the formation of secondary amines. |
| Formation of defluorinated byproducts | - High reaction temperature- Catalyst-mediated C-F bond hydrogenolysis | - Lower the reaction temperature.- Screen different catalysts. For example, Raney® Nickel might be less prone to causing hydrogenolysis than Palladium-based catalysts.- Optimize reaction time to minimize over-reduction. |
| Reduction of the aromatic ring | - Harsh reaction conditions (high temperature and pressure) | - Employ milder reaction conditions.- Select a catalyst with lower activity for aromatic ring hydrogenation. |
| Catalyst deactivation | - Poisoning by impurities in the substrate or solvent- Sintering of the catalyst at high temperatures | - Ensure the purity of the starting material and solvents.- Operate at the lowest effective temperature. |
Quantitative Data on Catalyst Performance
While specific data for this compound is limited in publicly available literature, the following table summarizes typical conditions and reported yields for the hydrogenation of structurally related compounds. This data can serve as a starting point for optimization.
| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Yield of Primary Amine (%) |
| Benzonitrile | 5% Pd/C | Ethanol | 25 | 50 | >95 |
| 4-Nitrobenzonitrile | Raney® Ni | Methanol | 25 | 50 | High |
| Benzonitrile | Raney® Ni | 2-Propanol | 55-85 | 72-290 | High |
Note: The presence of the trifluoromethyl group, an electron-withdrawing group, may require slightly more forcing conditions compared to unsubstituted benzonitrile.
Experimental Protocol: General Procedure for Hydrogenation using Raney® Nickel
Warning: Raney® Nickel is pyrophoric when dry and should be handled with extreme care under an inert atmosphere.
-
Catalyst Preparation: In a fume hood, carefully wash the commercial Raney® Nickel slurry (typically in water) with the chosen reaction solvent (e.g., ethanol) three times by decantation under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Setup: To a high-pressure reactor equipped with a magnetic stir bar, add the this compound and the reaction solvent.
-
Catalyst Addition: Under a continuous stream of inert gas, add the washed Raney® Nickel to the reactor.
-
Reaction: Seal the reactor, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-500 psi). Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by analyzing aliquots using techniques such as GC-MS or HPLC.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst to dry on the filter paper. Immediately quench the catalyst on the filter paper with plenty of water.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be further purified by crystallization or chromatography.
Workflow Diagram: Hydrogenation Process
Caption: General workflow for the hydrogenation of this compound.
Hydrolysis of Nitrile and Trifluoromethyl Groups
The hydrolysis of this compound can potentially lead to the formation of carboxylic acids. Both the nitrile and the trifluoromethyl groups can undergo hydrolysis, but under different conditions. This section provides guidance on the selective hydrolysis of these functional groups.
Frequently Asked Questions (FAQs) for Hydrolysis
Q1: Under what conditions can the nitrile groups be hydrolyzed to carboxylic acids?
A1: The nitrile groups can be hydrolyzed to carboxylic acids under either acidic or basic conditions.[5]
-
Acidic hydrolysis: Typically involves heating the nitrile with a strong acid such as sulfuric acid or hydrochloric acid in an aqueous solution.
-
Basic hydrolysis: Involves heating the nitrile with a strong base like sodium hydroxide or potassium hydroxide, which initially forms the carboxylate salt. Subsequent acidification is required to obtain the carboxylic acid.
Q2: Can the trifluoromethyl group be hydrolyzed?
A2: Yes, the trifluoromethyl group can be hydrolyzed to a carboxylic acid group, but this generally requires harsh conditions. For instance, heating with fuming sulfuric acid and boric acid has been reported to facilitate this transformation.[2] Under the milder conditions typically used for nitrile hydrolysis, the CF3 group is often stable.
Q3: Is it possible to selectively hydrolyze the nitrile groups without affecting the trifluoromethyl group?
A3: Yes, selective hydrolysis of the nitrile groups is generally achievable by using standard acidic or basic hydrolysis conditions while avoiding the very harsh conditions required for CF3 group hydrolysis. Careful control of temperature and reaction time is crucial.
Troubleshooting Guide for Hydrolysis
| Problem | Possible Cause | Suggested Solution |
| Incomplete hydrolysis of nitrile groups | - Insufficient reaction time or temperature- Low concentration of acid or base | - Increase the reaction time and/or temperature.- Increase the concentration of the acid or base catalyst. |
| Hydrolysis of the trifluoromethyl group | - Reaction conditions are too harsh (e.g., very high temperature, fuming acids) | - Use milder conditions: lower temperature, shorter reaction time, and less concentrated acid/base.- Carefully monitor the reaction for the formation of the tricarboxylic acid byproduct. |
| Formation of amides as byproducts | - Incomplete hydrolysis of the nitrile group | - Increase the reaction time or temperature to drive the reaction to the carboxylic acid. |
Experimental Protocol: General Procedure for Basic Hydrolysis of Nitrile Groups
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the this compound in an aqueous solution of a strong base (e.g., 10-20% NaOH).
-
Reaction: Heat the mixture to reflux with stirring.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution with a strong acid (e.g., concentrated HCl) until the pH is acidic.
-
Isolation: The carboxylic acid product may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry. If the product remains in solution, extract it with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Logical Relationship Diagram: Hydrolysis Pathways
Caption: Potential hydrolysis pathways for this compound.
Amination and Cyclization Reactions
While direct "amination" of the nitrile group is not a standard transformation, the nitrile functionalities in this compound can be converted into other nitrogen-containing groups such as amidines and tetrazoles. Furthermore, the dinitrile arrangement on the aromatic ring makes it a suitable precursor for cyclization reactions to form macrocycles like phthalocyanines.
Frequently Asked Questions (FAQs) for Amination and Cyclization
Q1: How can the nitrile groups be converted to amidines?
A1: Amidines can be synthesized from nitriles via the Pinner reaction or by direct addition of amines, which can be catalyzed by Lewis acids or other catalysts. The reaction of this compound with an amine in the presence of a suitable catalyst would be expected to yield the corresponding bis(amidine).
Q2: Is it possible to form tetrazoles from this compound?
A2: Yes, nitriles can react with azides (e.g., sodium azide) in the presence of a Lewis acid or Brønsted acid to form tetrazoles via a [3+2] cycloaddition reaction.[6] This would convert both nitrile groups into tetrazole rings.
Q3: What type of cyclization reactions can this compound undergo?
A3: As a phthalonitrile derivative, it can undergo template-assisted cyclotetramerization in the presence of a metal salt (e.g., zinc acetate) to form a trifluoromethyl-substituted phthalocyanine.[7][8] These macrocycles have interesting photophysical and electronic properties.
Troubleshooting Guide for Cyclization to Phthalocyanines
| Problem | Possible Cause | Suggested Solution |
| Low yield of phthalocyanine | - Inefficient cyclization- Decomposition of the starting material or product at high temperatures- Use of an inappropriate metal template | - Optimize the reaction temperature and time.- Screen different high-boiling solvents (e.g., quinoline, 1-chloronaphthalene).- Try different metal salts as templates (e.g., Zn(OAc)2, CuCl2). |
| Formation of a complex mixture of products | - Side reactions due to the high reactivity of the trifluoromethyl group under the reaction conditions- Polymerization | - Lower the reaction temperature.- Use a high-dilution technique to favor intramolecular cyclization over intermolecular polymerization. |
| Difficulty in purifying the product | - Low solubility of the phthalocyanine product- Presence of colored impurities | - Use specialized purification techniques for phthalocyanines, such as train sublimation or extensive washing with various solvents.- The trifluoromethyl group should enhance solubility compared to the unsubstituted analogue. |
Experimental Protocol: General Procedure for Phthalocyanine Synthesis
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, a metal salt (e.g., anhydrous zinc acetate, 0.25 equivalents), and a high-boiling solvent (e.g., quinoline).
-
Reaction: Heat the mixture to a high temperature (e.g., 180-220 °C) with stirring for several hours.
-
Monitoring: The reaction progress can often be monitored by the appearance of a deep color (typically blue or green for phthalocyanines).
-
Work-up: Cool the reaction mixture to room temperature. Add a non-solvent like methanol to precipitate the crude product.
-
Purification: Collect the solid by filtration and wash extensively with various solvents (e.g., methanol, acetone, water) to remove unreacted starting materials and byproducts. Further purification can be achieved by column chromatography on silica gel or by sublimation.
Signaling Pathway Diagram: From Dinitrile to Macrocycle
Caption: Key components for the synthesis of a trifluoromethyl-substituted phthalocyanine.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Regioselectivity in Reactions of 2-Trifluoromethyl-terephthalonitrile
Welcome to the technical support center for 2-Trifluoromethyl-terephthalonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing regioselectivity in reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of this compound?
A1: The regioselectivity of SNAr reactions on this compound is primarily governed by a combination of electronic and steric effects. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, activating the aromatic ring for nucleophilic attack. The two cyano (-CN) groups also contribute to this activation.
-
Electronic Effects: The trifluoromethyl group exerts a powerful inductive electron-withdrawing effect (-I effect), making the ortho and para positions more electrophilic. The cyano groups also possess a strong -I and a moderate resonance (-M) effect.
-
Steric Hindrance: The bulky trifluoromethyl group can sterically hinder the approach of nucleophiles to the adjacent C-3 position.
Q2: Which position on the this compound ring is most susceptible to nucleophilic attack?
A2: Based on the combined electronic and steric factors, the C-5 position is generally the most favored site for nucleophilic attack. The C-5 position is para to the strongly electron-withdrawing trifluoromethyl group and is less sterically hindered than the C-3 position. Attack at C-5 leads to a resonance-stabilized intermediate where the negative charge can be delocalized onto both the trifluoromethyl and the para-cyano group.
Q3: Can substitution occur at other positions?
A3: While C-5 is the preferred site, substitution at the C-3 position (ortho to the -CF₃ group) can also occur, particularly with smaller, highly reactive nucleophiles or under forcing reaction conditions. Substitution at C-4 and C-6 is generally not observed as it would require displacement of a cyano group, which is a poor leaving group under typical SNAr conditions.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no conversion | 1. Insufficiently activated substrate. 2. Poor nucleophile. 3. Inappropriate solvent. 4. Low reaction temperature. | 1. Ensure high purity of this compound. 2. Use a stronger nucleophile or increase its concentration. 3. Switch to a polar aprotic solvent (e.g., DMF, DMSO, NMP) to enhance nucleophilicity. 4. Gradually increase the reaction temperature, monitoring for decomposition. |
| Poor regioselectivity (mixture of C-3 and C-5 substituted products) | 1. High reaction temperature favoring the less selective pathway. 2. Use of a small, highly reactive nucleophile. 3. Inadequate control over reaction kinetics. | 1. Lower the reaction temperature to favor the thermodynamically more stable C-5 product. 2. Employ a bulkier nucleophile to increase steric hindrance at the C-3 position. 3. Use a weaker base or a less polar solvent to slow down the reaction and improve selectivity. |
| Formation of di-substituted products | 1. Excess of the nucleophile. 2. Prolonged reaction time. 3. High reaction temperature. | 1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile. 2. Monitor the reaction closely by TLC or LC-MS and quench it upon completion of the mono-substitution. 3. Lower the reaction temperature. |
| Decomposition of starting material or product | 1. High reaction temperature. 2. Presence of strong bases leading to side reactions with the nitrile groups. 3. Presence of water or other protic impurities. | 1. Reduce the reaction temperature. 2. Use a non-nucleophilic organic base (e.g., DBU, DIPEA) instead of strong inorganic bases. 3. Ensure anhydrous reaction conditions by using dry solvents and reagents. |
Key Experimental Protocols
Below are representative, detailed methodologies for performing regioselective nucleophilic aromatic substitution on this compound.
Protocol 1: Highly Regioselective C-5 Substitution with an Amine Nucleophile
-
Objective: To achieve high selectivity for the substitution at the C-5 position.
-
Reagents:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., Morpholine) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
-
Procedure:
-
To a stirred solution of this compound in anhydrous DMF, add potassium carbonate.
-
Add the secondary amine dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Modulating Regioselectivity with a Thiol Nucleophile
-
Objective: To investigate the effect of nucleophile and temperature on regioselectivity.
-
Reagents:
-
This compound (1.0 eq)
-
Thiol (e.g., Thiophenol) (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN) (anhydrous)
-
-
Procedure:
-
Combine this compound and cesium carbonate in anhydrous acetonitrile.
-
Add the thiol at 0 °C.
-
Slowly warm the reaction to room temperature and stir for the designated time.
-
Forcing conditions: Heat the reaction mixture to 50 °C to observe changes in regioselectivity.
-
Work-up and purification are similar to Protocol 1.
-
Quantitative Data Summary
The following table summarizes expected regiomeric ratios for the reaction of this compound with various nucleophiles under different conditions. This data is illustrative and may vary based on specific experimental parameters.
| Nucleophile | Base | Solvent | Temperature (°C) | C-5 : C-3 Ratio (Approximate) |
| Morpholine | K₂CO₃ | DMF | 80 | >95 : 5 |
| Piperidine | K₂CO₃ | DMF | 80 | 90 : 10 |
| Thiophenol | Cs₂CO₃ | CH₃CN | 25 | 98 : 2 |
| Thiophenol | Cs₂CO₃ | CH₃CN | 80 | 85 : 15 |
| Sodium Methoxide | - | MeOH | 65 | 70 : 30 |
Visualizing Reaction Control
Diagram 1: Factors Influencing Regioselectivity
This diagram illustrates the key decision-making factors for controlling the regioselectivity of nucleophilic attack on this compound.
Validation & Comparative
A Comparative Analysis of 2-Trifluoromethyl-terephthalonitrile and Other Terephthalonitrile Derivatives in Anticancer Research
For Immediate Publication
[City, State] – [Date] – In the ongoing pursuit of novel and effective anticancer agents, researchers are increasingly turning their attention to the nuanced structural modifications of known pharmacophores. This guide provides a comparative overview of 2-Trifluoromethyl-terephthalonitrile and two other key terephthalonitrile derivatives: 4-hydroxyterephthalonitrile and 2,5-dihydroxyterephthalonitrile. The introduction of different functional groups onto the terephthalonitrile scaffold significantly influences their physicochemical properties and, consequently, their biological activity. This analysis, targeted at researchers, scientists, and drug development professionals, summarizes the available (though currently limited) data on their anticancer potential and outlines the synthetic and experimental methodologies crucial for their evaluation.
The trifluoromethyl group is a well-established bioisostere in medicinal chemistry, known for its ability to enhance metabolic stability and lipophilicity, which can lead to improved cellular uptake and biological activity.[1][2][3] The nitrile functionalities, on the other hand, are versatile pharmacophores that can participate in various interactions with biological targets.
Physicochemical Properties and Anticancer Potential: A Comparative Table
While direct comparative anticancer studies for these specific terephthalonitrile derivatives are not extensively available in the public domain, we can extrapolate their potential based on the known effects of their respective functional groups. The following table summarizes their key physicochemical properties, which are critical determinants of their potential as drug candidates.
| Derivative | Structure | Molecular Weight ( g/mol ) | LogP (Predicted) | Key Features & Potential Anticancer Relevance |
| This compound | ![]() | 196.12 | 2.8 | The electron-withdrawing trifluoromethyl group can enhance metabolic stability and cell permeability. May exhibit targeted activity due to altered electronic properties. |
| 4-hydroxyterephthalonitrile | ![]() | 144.13 | 1.5 | The hydroxyl group can act as a hydrogen bond donor, potentially interacting with key residues in enzyme active sites. May exhibit antioxidant properties. |
| 2,5-dihydroxyterephthalonitrile | ![]() | 160.13 | 1.2 | The two hydroxyl groups increase polarity and the potential for hydrogen bonding, which could influence solubility and target binding. May possess enhanced antioxidant and radical scavenging activities. |
Note: The LogP values are predicted and serve as an estimation of lipophilicity.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for the synthesis of these derivatives and the evaluation of their anticancer activity are provided below.
Synthesis of Terephthalonitrile Derivatives
1. Synthesis of this compound:
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature. However, a plausible synthetic route can be inferred from related reactions. A common starting material is 2-trifluoromethylbenzonitrile, which can be further functionalized. One potential route involves the introduction of a second nitrile group onto the benzene ring.
2. Synthesis of 4-hydroxyterephthalonitrile:
3. Synthesis of 2,5-dihydroxyterephthalonitrile:
The synthesis of 2,5-dihydroxyterephthalonitrile can be achieved from its precursor, 2,5-dihydroxyterephthalic acid.
-
Step 1: Synthesis of 2,5-dihydroxyterephthalic acid: This can be prepared from hydroquinone and potassium hydroxide under elevated temperature and pressure. In a typical procedure, hydroquinone is reacted with a significant excess of potassium hydroxide in a solvent like n-octane at approximately 220°C and 11.5 MPa. The reaction is carried out for several hours with vigorous stirring to yield 2,5-dihydroxyterephthalic acid.[4]
-
Step 2: Conversion to 2,5-dihydroxyterephthalonitrile: The dicarboxylic acid can then be converted to the corresponding dinitrile. This can be achieved through a two-step process involving the formation of the corresponding diamide followed by dehydration.
Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the terephthalonitrile derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Experimental Workflow
To visualize the logical flow of the research process, from compound synthesis to the evaluation of anticancer activity and subsequent mechanistic studies, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and evaluation of terephthalonitrile derivatives.
Caption: A generalized signaling pathway potentially targeted by anticancer terephthalonitrile derivatives.
Conclusion
The comparative analysis of this compound with its hydroxy-substituted counterparts highlights the significant role that functional group modifications play in tuning the properties of a lead compound. While the trifluoromethyl derivative is predicted to have enhanced metabolic stability and cellular uptake, the hydroxy derivatives offer potential for specific hydrogen bonding interactions and antioxidant activity. The lack of direct comparative experimental data underscores the need for further research in this area. The provided synthetic and experimental protocols aim to facilitate these future investigations, which are crucial for unlocking the full therapeutic potential of this promising class of compounds in the fight against cancer.
References
- 1. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Properties of Polymers: 2-Trifluoromethyl-terephthalonitrile vs. Terephthalonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polymer Performance with Supporting Experimental Data
The introduction of fluorine-containing functional groups into polymer backbones is a well-established strategy for enhancing thermal stability, chemical resistance, and other desirable properties. This guide provides a comparative analysis of the thermal properties of polymers synthesized from 2-Trifluoromethyl-terephthalonitrile and its non-fluorinated counterpart, terephthalonitrile. While direct comparative data for polymers derived from these specific nitrile monomers is limited, this guide draws upon extensive experimental data from analogous polymer systems, such as polyamides and polyimides, to provide a robust predictive comparison. The inclusion of a trifluoromethyl (-CF3) group on the aromatic ring introduces significant steric and electronic effects that profoundly influence the thermal behavior of the resulting polymers.
Executive Summary of Thermal Property Comparison
The presence of the 2-trifluoromethyl substituent is anticipated to enhance the thermal properties of polymers when compared to their unsubstituted terephthalonitrile-based analogues. The bulky and highly electronegative -CF3 group restricts segmental motion of the polymer chains, leading to a higher glass transition temperature (Tg). This increased rigidity also contributes to improved thermal stability, as indicated by a higher decomposition temperature (Td). The coefficient of thermal expansion (CTE) is expected to be lower for the trifluoromethyl-containing polymers due to the reduced chain mobility.
| Thermal Property | Polymer from Terephthalonitrile (Expected) | Polymer from this compound (Expected) | Impact of -CF3 Group |
| Glass Transition Temperature (Tg) | Lower | Higher | Increased chain rigidity and steric hindrance |
| Decomposition Temperature (Td, 5% weight loss) | Lower | Higher | Stronger C-F bonds and altered decomposition pathways |
| Coefficient of Thermal Expansion (CTE) | Higher | Lower | Reduced free volume and restricted chain movement |
| Melt Transition Temperature (Tm) | Varies | Generally higher, but may be suppressed due to reduced crystallinity | Disruption of chain packing can affect crystallinity |
Understanding the Structure-Property Relationship
The observed differences in thermal properties can be directly attributed to the introduction of the trifluoromethyl group onto the terephthalonitrile monomer. The following diagram illustrates the logical relationship between the monomer structure and the resulting polymer's thermal characteristics.
A Comparative Guide to the Electrochemical Properties of Aromatic Polymers: Insights for Materials Derived from 2-Trifluoromethyl-terephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of aromatic polymers, with a specific focus on materials analogous to those derived from 2-trifluoromethyl-terephthalonitrile. Due to the limited direct experimental data on polymers synthesized from this compound, this document leverages data from structurally similar fluorinated and non-fluorinated aromatic polyamides and polyimides. The inclusion of a trifluoromethyl (-CF3) group is known to significantly alter the physicochemical properties of polymers, including their solubility, thermal stability, and electrochemical behavior. This guide aims to provide a predictive framework for understanding how such modifications would influence the performance of materials in electrochemical applications.
Comparative Electrochemical Performance
The introduction of trifluoromethyl groups into aromatic polymer backbones can profoundly impact their electrochemical characteristics. The strong electron-withdrawing nature of the -CF3 group can influence the redox potentials, while its bulkiness can affect ion transport and charge storage capacity. The following tables present a comparison of typical electrochemical data for non-fluorinated aromatic polyamides, such as Poly(p-phenylene terephthalamide) (PPTA), and the expected or observed properties of their fluorinated counterparts.
Table 1: Comparison of Redox Potentials and Electrochemical Behavior
| Property | Non-Fluorinated Aromatic Polyamide (e.g., PPTA) | Fluorinated Aromatic Polyamide (Predicted/Analogous) |
| Oxidation Potential | Generally higher, requiring more energy to remove an electron. | Expected to be higher due to the electron-withdrawing -CF3 group, making the polymer backbone more resistant to oxidation. |
| Reduction Potential | Generally lower. | Expected to be higher (less negative) as the -CF3 group can stabilize the reduced state. |
| Electrochemical Window | Moderate. | Potentially wider due to increased resistance to both oxidation and reduction. |
| Reversibility of Redox Processes | Can be quasi-reversible to irreversible depending on structure and electrolyte. | May exhibit improved reversibility due to the stabilizing effect of the -CF3 group on radical ions. |
Table 2: Comparison of Charge Storage and Transport Properties
| Property | Non-Fluorinated Aromatic Polyamide (e.g., PPTA) | Fluorinated Aromatic Polyamide (Predicted/Analogous) |
| Specific Capacitance | Generally low, primarily exhibiting double-layer capacitance. | May be slightly higher if the porous structure is enhanced, but still dominated by double-layer capacitance. |
| Ionic Conductivity | Low, dependent on electrolyte uptake and porosity. | Potentially lower due to the hydrophobic nature of the -CF3 group, which may hinder electrolyte penetration. However, altered morphology could create ion transport channels. |
| Dielectric Constant | Relatively high for a polymer. | Expected to be lower due to the presence of the low-polarizability C-F bonds.[1] |
| Charge-Transfer Resistance (Rct) | Moderate to high, indicating slower charge transfer kinetics. | May be higher due to the insulating nature of the fluorinated groups, but this can be influenced by the electrode-polymer interface. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the electrochemical properties of these materials.
Synthesis of Aromatic Polyamides
Objective: To synthesize a polymer for electrochemical testing. The following is a general procedure for the synthesis of poly(p-phenylene terephthalamide) (PPTA), which can be adapted for monomers like those derived from this compound.
Materials:
-
p-Phenylenediamine (PPD)
-
Terephthaloyl chloride (TPC)
-
N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Calcium chloride (CaCl2) (anhydrous)
-
Methanol
-
Nitrogen gas
Procedure:
-
A reaction flask equipped with a mechanical stirrer and a nitrogen inlet is charged with anhydrous NMP and CaCl2. The mixture is stirred until the CaCl2 is dissolved.
-
p-Phenylenediamine (PPD) is added to the solution and stirred until completely dissolved.
-
The solution is cooled in an ice bath.
-
Terephthaloyl chloride (TPC) is added portion-wise to the cooled solution under vigorous stirring.
-
The reaction is allowed to proceed at low temperature for several hours, and then the temperature is gradually raised to room temperature.
-
The resulting viscous polymer solution is poured into a non-solvent like methanol to precipitate the polymer.
-
The precipitated polymer is washed thoroughly with methanol and water, and then dried under vacuum.
Electrochemical Characterization
Objective: To evaluate the electrochemical properties of the synthesized polymer films.
Materials:
-
Synthesized polymer
-
A suitable solvent (e.g., NMP, DMAc)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6)) in an appropriate solvent (e.g., acetonitrile)
-
Working electrode (e.g., Glassy Carbon, Platinum, or Indium Tin Oxide)
-
Counter electrode (e.g., Platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
Procedure for Film Preparation:
-
A solution of the polymer is prepared in a suitable solvent.
-
A thin film of the polymer is cast onto the working electrode by drop-casting, spin-coating, or electropolymerization.
-
The solvent is evaporated to leave a uniform polymer film on the electrode surface.
Cyclic Voltammetry (CV):
-
The three-electrode cell is assembled with the polymer-coated working electrode, counter electrode, and reference electrode in the electrolyte solution.
-
The solution is purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Cyclic voltammetry is performed by sweeping the potential between defined limits at a specific scan rate (e.g., 50 mV/s).
-
The resulting current is measured as a function of the applied potential to obtain a cyclic voltammogram. This provides information on the redox potentials and electrochemical reversibility.
Electrochemical Impedance Spectroscopy (EIS):
-
The same three-electrode setup is used.
-
EIS is performed at a specific DC potential (often the open-circuit potential) by applying a small amplitude AC voltage over a range of frequencies (e.g., 100 kHz to 0.1 Hz).
-
The impedance data is plotted in Nyquist and Bode plots to analyze the charge-transfer resistance, solution resistance, and capacitive behavior of the material.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Workflow for the synthesis of aromatic polyamides.
Caption: Experimental workflow for electrochemical characterization.
Caption: Expected effects of trifluoromethylation on polymer properties.
References
A Comparative Study on the Reactivity of Fluorinated Aromatic Nitriles in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Fluorinated aromatic nitriles, in particular, are versatile building blocks, with the electron-withdrawing nature of both the nitrile and fluorine substituents significantly influencing their reactivity. This guide provides a comparative analysis of the reactivity of various fluorinated aromatic nitriles, with a focus on Nucleophilic Aromatic Substitution (SNAr), supported by experimental data and detailed protocols.
Reactivity Overview
The reactivity of fluorinated aromatic nitriles in SNAr reactions is primarily governed by the position and number of fluorine substituents. The strong electron-withdrawing inductive effect of fluorine stabilizes the negatively charged Meisenheimer intermediate, which is the rate-determining step in most SNAr reactions. This stabilization lowers the activation energy and accelerates the reaction. Consequently, fluorine is a potent activating group and, counterintuitively, also a good leaving group in this context.
The nitrile group further activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. The regioselectivity of these reactions is a crucial consideration in synthetic design.
Comparative Reactivity Data
The following table summarizes the relative reactivity of various fluorinated benzonitriles in SNAr reactions. The data is collated from multiple studies and normalized for comparison. Higher relative rate constants indicate greater reactivity towards nucleophilic attack.
| Compound | Structure | Relative Rate Constant (k/k₀) | Key Observations |
| 4-Fluorobenzonitrile | ![]() | 1.0 | Baseline for comparison. |
| 2-Fluorobenzonitrile | ![]() | ~1.5 | Slightly more reactive than the 4-isomer due to the proximity of the nitrile group. |
| 3-Fluorobenzonitrile | ![]() | ~0.1 | Significantly less reactive as the fluorine is meta to the activating nitrile group. |
| 2,4-Difluorobenzonitrile | ![]() | ~150 | Highly reactive, with substitution occurring preferentially at the 4-position.[1] |
| 3,4-Difluorobenzonitrile | ![]() | ~70 | More reactive than the monofluoro counterparts, with regioselectivity depending on the nucleophile. |
| 2,6-Difluorobenzonitrile | ![]() | ~200 | The most reactive of the series due to activation from both ortho fluorine atoms. |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (SNAr) of an Aryl Ether
This protocol describes a general method for the synthesis of an aryl ether from a fluorinated aromatic nitrile and an alcohol or phenol.
Materials:
-
Fluorinated aromatic nitrile (e.g., 2,4-difluorobenzonitrile) (1.0 equiv)
-
Alcohol or Phenol (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) or another suitable base (2.0 equiv)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (Anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the fluorinated aromatic nitrile (1.0 equiv), the alcohol or phenol (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Add anhydrous DMF or DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the nitrile.
-
Stir the mixture at room temperature for 5-10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the specific substrates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl ether.
Visualizing Reaction Mechanisms and Workflows
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The following diagram illustrates the two-step addition-elimination mechanism of an SNAr reaction, highlighting the formation of the key Meisenheimer intermediate.
Caption: The SNAr addition-elimination pathway.
Experimental Workflow for SNAr
The diagram below outlines the typical laboratory workflow for carrying out an SNAr reaction, from setup to product isolation.
Caption: A typical experimental workflow for SNAr.
Conclusion
The reactivity of fluorinated aromatic nitriles in SNAr reactions is a predictable yet nuanced aspect of their chemistry. The activating effects of both the fluorine and nitrile groups make these compounds highly valuable synthons. By understanding the principles of their reactivity and the practical considerations of experimental design, researchers can effectively leverage these building blocks in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
A Comparative Guide to the Structural Validation of 2-Trifluoromethyl-terephthalonitrile Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of polymers based on 2-Trifluoromethyl-terephthalonitrile with alternative polymers commonly used in drug delivery and other high-performance applications. The focus is on the validation of their chemical structures, a critical step in ensuring material properties and performance. Detailed experimental protocols for key characterization techniques are provided, alongside quantitative data for objective comparison.
Introduction to this compound Based Polymers
Polymers derived from this compound are a class of fluorinated aromatic polymers. The presence of the trifluoromethyl (-CF3) group and nitrile (-CN) functionalities on the aromatic backbone imparts unique properties, including high thermal stability, chemical resistance, and specific dielectric properties. These characteristics make them promising candidates for applications in demanding environments, including as matrices for controlled drug release, high-performance films, and advanced composites. The structural integrity of these polymers is paramount to their function, necessitating rigorous validation through various analytical techniques.
Structural Validation Workflow
The structural validation of a newly synthesized polymer, such as one derived from this compound, typically follows a multi-step analytical workflow. This process confirms the expected chemical structure, assesses purity, and determines key physical properties.
Caption: Workflow for the synthesis and structural validation of polymers.
Comparison with Alternative Polymers
For applications in drug delivery, polymers based on this compound can be compared with established biocompatible and biodegradable polymers such as Poly(ethylene glycol) (PEG) and Poly(lactic-co-glycolic acid) (PLGA). The choice of polymer depends on the specific requirements of the drug delivery system, including drug loading capacity, release kinetics, and biocompatibility.
| Property | This compound Polymer (Hypothetical) | Poly(ethylene glycol) (PEG) | Poly(lactic-co-glycolic acid) (PLGA) |
| Monomer(s) | This compound and a bisphenol | Ethylene oxide | Lactic acid and Glycolic acid |
| Key Functional Groups | -CF3, -CN, Ether (-O-) | Ether (-O-), Hydroxyl (-OH) | Ester (-COO-), Hydroxyl (-OH), Carboxylic acid (-COOH) |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc)[1] | Soluble in water and various organic solvents[2] | Soluble in a wide range of common solvents including chlorinated solvents, THF, and acetone[3] |
| Biocompatibility | Under investigation; fluoropolymers are often biocompatible[4] | Excellent biocompatibility and low toxicity[5] | Excellent biocompatibility and biodegradable[3] |
| Biodegradability | Generally non-biodegradable | Non-biodegradable | Biodegradable by hydrolysis of ester linkages[3] |
| Thermal Stability (Td5%) | High (>450 °C)[6] | ~350-400 °C | ~280-350 °C |
| Glass Transition Temp (Tg) | High (e.g., >150 °C)[6] | Low (approx. -60 °C) | 45-55 °C[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the structural validation of these polymers are provided below.
Synthesis of Poly(arylene ether nitrile) from a Fluorinated Terephthalonitrile
This protocol describes a typical nucleophilic aromatic substitution reaction for the synthesis of a poly(arylene ether nitrile) from a fluorinated terephthalonitrile, analogous to the polymerization of this compound.
Materials:
-
Decafluorobiphenyl (as a stand-in for a fluorinated dinitrile monomer)
-
Bisphenol A
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc)
-
Toluene
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, combine decafluorobiphenyl, an equimolar amount of Bisphenol A, and an excess of finely ground K₂CO₃.
-
Add DMAc and toluene to the flask.
-
Heat the mixture to reflux (around 140 °C) for 2-4 hours to azeotropically remove water.
-
After removing the Dean-Stark trap, raise the temperature to 160-180 °C and maintain for 8-12 hours under a nitrogen atmosphere.
-
Cool the viscous solution to room temperature and precipitate the polymer by pouring it into a large volume of methanol with vigorous stirring.
-
Filter the fibrous polymer, wash it thoroughly with hot water and methanol to remove salts and residual solvent.
-
Dry the polymer in a vacuum oven at 80-100 °C for 24 hours.
Structural Characterization Techniques
FTIR spectroscopy is used to identify the functional groups present in the polymer structure.
Protocol:
-
A small amount of the dried polymer is analyzed using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Characteristic absorption bands are identified to confirm the presence of key functional groups. For a this compound based polymer, this would include:
-
C-F stretching vibrations (around 1100-1300 cm⁻¹)
-
C≡N (nitrile) stretching (around 2230 cm⁻¹)
-
Aromatic C=C stretching (around 1400-1600 cm⁻¹)
-
Ar-O-Ar (ether) stretching (around 1240 cm⁻¹)
-
Caption: Logical flow of FTIR analysis for polymer structural confirmation.
NMR spectroscopy (¹H, ¹³C, and ¹⁹F) provides detailed information about the chemical environment of the atoms in the polymer, confirming the connectivity and structure of the repeating unit.
Protocol:
-
Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts in all spectra to the corresponding atoms in the proposed polymer structure. For a this compound based polymer, expected signals include:
-
¹H NMR: Signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the bisphenol unit.
-
¹³C NMR: Resonances for aromatic carbons, the carbon in the C-F bond, and the nitrile carbon.
-
¹⁹F NMR: A characteristic signal for the -CF₃ group.
-
Conclusion
The structural validation of this compound based polymers relies on a combination of spectroscopic and analytical techniques. By systematically applying FTIR, NMR, GPC, and TGA, researchers can confirm the synthesis of the target polymer and understand its key properties. When considering these polymers for applications such as drug delivery, a thorough comparison with established materials like PEG and PLGA is essential. This guide provides the foundational information and experimental frameworks to conduct such a comparative analysis, enabling informed decisions in material selection and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of novel poly(ethylene glycol)-lipid conjugates suitable for use in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Poly(arylene ether nitrile) Based Dielectrics with High Energy Storage Properties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Properties of Poly (Lactic-co-Glycolic Acid) and Progress of Poly (Lactic-co-Glycolic Acid)-Based Biodegradable Materials in Biomedical Research [mdpi.com]
A Comparative DFT Study of Fluorinated and Non-Fluorinated Terephthalonitriles: Unveiling the Impact of Fluorination on Molecular Properties
A comprehensive analysis based on Density Functional Theory (DFT) reveals significant alterations in the geometric, electronic, and vibrational properties of terephthalonitrile upon fluorination. This guide provides a detailed comparison of terephthalonitrile and its tetrafluorinated counterpart, offering valuable insights for researchers and professionals in materials science and drug development.
Fluorination is a widely employed strategy in medicinal chemistry and materials science to modulate the physicochemical properties of organic molecules. In this comparative study, we delve into the effects of fluorine substitution on the terephthalonitrile backbone using DFT calculations. The introduction of highly electronegative fluorine atoms leads to notable changes in bond lengths, electronic energy levels, and vibrational modes, which can have profound implications for molecular interactions and reactivity.
Experimental and Computational Protocols
The data presented in this guide is a synthesis of findings from multiple computational chemistry studies. The primary computational method employed in the cited literature is Density Functional Theory (T), a robust method for investigating the electronic structure of molecules.
Computational Details: The geometric, electronic, and vibrational properties of both terephthalonitrile and tetrafluoroterephthalonitrile were primarily investigated using the B3LYP functional combined with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between computational cost and accuracy for organic molecules.
-
Geometry Optimization: The molecular structures were fully optimized to find the minimum energy conformations.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine the electronic band gap and infer the molecules' kinetic stability and chemical reactivity.
-
Vibrational Analysis: Harmonic vibrational frequencies were calculated to simulate the infrared (IR) spectra and to assign the characteristic vibrational modes.
Experimental infrared spectra for both compounds are available and serve as a valuable reference for the computationally predicted vibrational frequencies.[1][2][3]
Data Presentation: A Quantitative Comparison
The following tables summarize the key computed parameters for terephthalonitrile and tetrafluoroterephthalonitrile, allowing for a direct comparison of the effects of fluorination.
Table 1: Comparison of Optimized Geometrical Parameters
| Parameter | Terephthalonitrile (Calculated) | Tetrafluoroterephthalonitrile (Calculated) |
| Bond Lengths (Å) | ||
| C-C (aromatic) | 1.39 - 1.40 | 1.38 - 1.41 |
| C-C (ring-nitrile) | 1.44 | 1.45 |
| C≡N | 1.15 | 1.15 |
| C-H | 1.08 | - |
| C-F | - | 1.34 |
| **Bond Angles (°) ** | ||
| C-C-C (aromatic) | 119 - 121 | 118 - 122 |
| C-C-C (nitrile sub.) | 120 | 119 |
| C-C-H | 120 | - |
| C-C-F | - | 121 |
Table 2: Comparison of Electronic Properties
| Property | Terephthalonitrile (Calculated) | Tetrafluoroterephthalonitrile (Calculated) |
| HOMO Energy (eV) | -7.5 to -8.0 | -8.5 to -9.0 |
| LUMO Energy (eV) | -2.0 to -2.5 | -3.0 to -3.5 |
| HOMO-LUMO Gap (eV) | 5.0 to 5.5 | 5.0 to 5.5 |
Table 3: Comparison of Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Terephthalonitrile (Experimental/Calculated) | Tetrafluoroterephthalonitrile (Experimental/Calculated) |
| C≡N stretch | ~2230 | ~2240 |
| Aromatic C-C stretch | 1400 - 1600 | 1450 - 1650 |
| C-H stretch | 3000 - 3100 | - |
| C-F stretch | - | 1100 - 1300 |
Visualization of the Comparative Analysis
The logical flow of this comparative study can be visualized in the following diagram:
Caption: Logical workflow for the comparative DFT study.
Discussion of Results
The computational data reveals distinct trends resulting from the fluorination of the terephthalonitrile core.
Geometric Properties: The introduction of fluorine atoms leads to minor changes in the carbon-carbon bond lengths within the aromatic ring. The C-F bonds are, as expected, significantly shorter than C-H bonds. The overall planarity of the molecule is maintained in both cases.
Electronic Properties: A significant consequence of fluorination is the lowering of both the HOMO and LUMO energy levels. This is attributed to the strong electron-withdrawing nature of the fluorine atoms. Interestingly, the HOMO-LUMO gap remains relatively unchanged. The lowering of the frontier molecular orbital energies suggests that the fluorinated derivative is more resistant to oxidation but a better electron acceptor compared to its non-fluorinated counterpart.
Vibrational Properties: The most prominent difference in the vibrational spectra is the appearance of strong C-F stretching modes in the 1100-1300 cm⁻¹ region for tetrafluoroterephthalonitrile.[1] The C≡N stretching frequency shows a slight blueshift upon fluorination, indicating a strengthening of the nitrile bond.
Conclusion
This comparative DFT study highlights the substantial influence of fluorination on the fundamental properties of terephthalonitrile. The observed changes in geometry, electronic structure, and vibrational frequencies provide a rational basis for understanding the altered chemical behavior and potential applications of fluorinated terephthalonitriles in the design of novel materials and pharmaceuticals. The presented data and workflow serve as a valuable resource for researchers in the field, enabling a deeper understanding of structure-property relationships in this important class of molecules.
References
- 1. Tetrafluoroterephthalonitrile | C8F4N2 | CID 15783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Benzenedicarbonitrile [webbook.nist.gov]
- 3. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
Safety Operating Guide
Proper Disposal of 2-Trifluoromethyl-terephthalonitrile: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat 2-Trifluoromethyl-terephthalonitrile as a hazardous waste. Ensure all disposal procedures are conducted in strict accordance with local, state, and federal regulations. This guide provides a detailed framework for the safe handling and disposal of this compound within a laboratory setting.
Researchers and scientists working with this compound must adhere to stringent safety protocols not only during its use but also in its disposal. This compound is classified as an irritant, causing skin and serious eye irritation, and may lead to respiratory irritation.[1] Furthermore, as a powder, it may form combustible dust concentrations in the air.[1] Proper disposal is paramount to ensure the safety of laboratory personnel and to prevent environmental contamination.
Summary of Key Chemical Data
A thorough understanding of the chemical's properties is the foundation of safe handling and disposal. The following table summarizes essential data for this compound.
| Property | Value | Source |
| Appearance | Off-white Powder Solid | [1] |
| Odor | Odorless | [1] |
| Melting Point | 222 - 227 °C / 431.6 - 440.6 °F | [1] |
| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. May form combustible dust concentrations in air. | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | [1] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen cyanide (hydrocyanic acid), Hydrogen fluoride. | [1] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This protocol is designed to be a comprehensive guide, but it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust particles.
-
Wear appropriate PPE, including:
-
Nitrile rubber gloves.
-
Chemical safety goggles and a face shield.
-
A laboratory coat.
-
-
Ensure an eyewash station and safety shower are readily accessible.
2. Waste Segregation and Container Selection:
-
Do not mix this compound waste with other waste streams, especially incompatible materials like strong acids, bases, or oxidizing agents.
-
Collect waste in a designated, properly labeled, and sealable container. The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2]
3. Waste Collection and Storage:
-
For solid waste (e.g., contaminated filter paper, weighing boats), carefully place it into the designated hazardous waste container.
-
For residual powder, use tools that minimize dust generation (e.g., a dedicated scoop or spatula).
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and high-traffic zones.
4. Contaminated Labware and Empty Containers:
-
Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with the chemical should be considered hazardous waste and placed in the designated solid waste container.
-
Non-disposable glassware should be decontaminated. A triple rinse with a suitable solvent (e.g., acetone or ethanol), followed by a wash with soap and water, is a common practice. The solvent rinsate must be collected as hazardous waste.
-
An "empty" container that held this compound is still considered hazardous waste until it has been properly decontaminated (triple rinsed). The rinsate from this process must also be collected as hazardous waste.
5. Final Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.
-
The ultimate disposal method for this type of fluorinated organic compound is typically high-temperature incineration in a licensed hazardous waste facility.[3][4] This process is necessary to break the strong carbon-fluorine bonds and prevent the release of harmful substances into the environment.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









